2,2,4,6,6-Pentamethylheptane-4-thiol
Description
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Structure
3D Structure
Properties
CAS No. |
93002-38-1 |
|---|---|
Molecular Formula |
C12H26S |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
2,2,4,6,6-pentamethylheptane-4-thiol |
InChI |
InChI=1S/C12H26S/c1-10(2,3)8-12(7,13)9-11(4,5)6/h13H,8-9H2,1-7H3 |
InChI Key |
CXUHLUIXDGOURI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(CC(C)(C)C)S |
Canonical SMILES |
CC(C)(C)CC(C)(CC(C)(C)C)S |
Other CAS No. |
93002-38-1 |
Origin of Product |
United States |
Foundational & Exploratory
tert-dodecyl mercaptan isomer structure and stability
An In-depth Technical Guide to the Isomeric Structure and Stability of tert-Dodecyl Mercaptan
Abstract
Tert-dodecyl mercaptan (TDM) is a cornerstone of industrial polymer chemistry, primarily serving as a chain transfer agent to control molecular weight in free-radical polymerization processes. Far from being a single molecular entity, commercial TDM is a complex mixture of highly branched C12 thiol isomers. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the origins of TDM's isomeric complexity, the structural characteristics of its components, and the fundamental thermodynamic principles governing their relative stability. We will delve into the computational and experimental methodologies used to characterize this material, providing both field-proven insights and the causal, scientific reasoning behind these analytical choices.
The Isomeric Landscape of tert-Dodecyl Mercaptan: A Consequence of Synthesis
The complex isomeric nature of tert-dodecyl mercaptan is not a matter of choice but an inescapable outcome of its industrial synthesis. The process begins not with a C12 precursor, but with a C3 building block: propylene.
The Propylene Tetramer Precursor
Commercial TDM is produced via the acid-catalyzed oligomerization of propylene, which yields a mixture of branched olefins known as a propylene tetramer or dodecene.[1] This "tetramer" is itself a complex mixture of C12 alkenes with varying degrees of branching and different double bond positions.[1][2] The catalyst, typically a solid phosphoric acid (SPA) or a zeolite, influences the specific distribution of these isomers.[2][3] This initial complexity in the C12 carbon skeleton is the primary determinant of the final TDM isomer distribution.
Hydrothiolation: Formation of the Thiol
The dodecylene isomer mixture is then reacted with hydrogen sulfide (H₂S) in the presence of an acid catalyst, such as aluminum trichloride or boron trifluoride.[4][5] This reaction, a Markovnikov addition across the double bonds, introduces the thiol (-SH) group. The proton (H⁺) adds to the less substituted carbon of the double bond, while the hydrosulfide anion (SH⁻) adds to the more substituted carbon, resulting in a tertiary thiol. This ensures the "tert-" designation in tert-dodecyl mercaptan.
The entire synthesis pathway dictates the final product's nature: a collection of C12H25SH isomers where the C12H25- group is a highly branched, tertiary alkyl group.
Caption: Synthesis of TDM from propylene feedstock.
Thermodynamic Stability of TDM Isomers
The thermodynamic stability of a molecule refers to its intrinsic potential energy content. For a set of isomers, the most stable isomer is the one with the lowest standard enthalpy of formation (ΔfH⦵).[6][7] While specific experimental thermochemical data for individual TDM isomers is scarce, the principles governing their stability can be understood by examining their alkane analogues.
The Branching Effect: A Paradigm of Stability
A foundational principle in organic chemistry states that for a given molecular formula, a branched alkane is generally more thermodynamically stable than its straight-chain (n-alkane) isomer.[6][8] This is evidenced by their heats of formation; more stable isomers have less negative (or more positive) heats of combustion, indicating they contained less potential energy to begin with.[8] For example, highly branched isooctane (2,2,4-trimethylpentane) is significantly more stable than n-octane.
The historical explanation for this phenomenon often invoked steric hindrance, suggesting that branching was destabilizing. However, modern computational and experimental evidence has overturned this notion. The increased stability of branched alkanes is primarily due to stabilizing electronic effects.[4][9] Key factors include:
-
Electron Correlation: Enhanced stabilizing interactions between electrons in 1,3-alkyl groups (termed "protobranching").[4][10][11]
-
Hyperconjugation and Delocalization: Stabilizing geminal σ→σ* orbital interactions that are more numerous in branched structures.[9]
-
Intramolecular Dispersion Forces: Attractive van der Waals forces between non-bonded atoms in a compact, branched structure.
These principles, established for alkanes, directly apply to the C12 alkyl backbones of TDM isomers. Therefore, TDM isomers with more highly branched and compact carbon skeletons are predicted to be more thermodynamically stable than less branched isomers.
Quantitative Stability Data for Alkane Isomers
High-level computational studies provide benchmark thermochemical data that illustrate the magnitude of branching stabilization.
| Isomer (C8H18) | Structure | Standard Enthalpy of Formation (ΔfH⦵₂₉₈ₖ) (kJ/mol) | Relative Stability (kJ/mol) |
| n-Octane | Linear | -208.4 | 0 (Reference) |
| 2-Methylheptane | Branched | -214.3 | -5.9 |
| 2,2,4-Trimethylpentane (Isooctane) | Highly Branched | -224.1 | -15.7 |
| Table compiled from data reported in benchmark computational studies.[12] |
This quantitative data clearly demonstrates that increased branching leads to a more negative enthalpy of formation, and thus, greater thermodynamic stability.
Computational Workflow for Stability Prediction
Modern computational chemistry offers a robust, self-validating system for predicting the relative stability of isomers. Density Functional Theory (DFT) is a powerful tool for this purpose.
Caption: A typical DFT workflow for isomer stability analysis.
This workflow provides a systematic and verifiable method for ranking isomer stability. The geometry optimization finds the most stable 3D arrangement of the molecule, and the frequency calculation confirms it is a true energy minimum.[6] Finally, a high-accuracy energy calculation provides the data needed to compute the standard enthalpy of formation.
Experimental Characterization and Analysis
Due to the chemical similarity and boiling point overlap of the various isomers, their separation and quantification require high-resolution analytical techniques.
Gas Chromatography (GC): The Gold Standard
Gas chromatography is the premier technique for analyzing TDM.[13] A sample is vaporized and passed through a long capillary column, and the isomers are separated based on their differential interactions with the column's stationary phase.
-
High-Resolution Separation: Specialized capillary columns provide the necessary resolving power to separate many of the closely-eluting branched isomers.
-
Sulfur-Selective Detection: While a standard Flame Ionization Detector (FID) can be used, a Dual-Plasma Sulfur Chemiluminescence Detector (DP-SCD) offers superior performance.[14] This detector is highly selective for sulfur-containing compounds, eliminating interference from co-eluting hydrocarbons (residual dodecylene) and providing an equi-molar response that simplifies quantification.
-
Mass Spectrometry (MS) Identification: Coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of individual isomers by analyzing their fragmentation patterns.[5][15]
Protocol: Isomer Separation and Quantification by GC-SCD
The following protocol outlines a standard methodology for the analysis of TDM isomers.
Objective: To separate, identify, and quantify the isomeric components of a commercial tert-dodecyl mercaptan sample.
Instrumentation:
-
Gas Chromatograph (GC) with a Low Thermal Mass (LTM) column module for rapid temperature programming.[14]
-
Dual-Plasma Sulfur Chemiluminescence Detector (DP-SCD).
-
Autosampler for precise injection.
-
Data acquisition and processing software.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the TDM sample in a suitable solvent (e.g., isooctane) at a concentration of approximately 1000 ppm (v/v).
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 10, 50, 100, 500 ppm).
-
-
GC-SCD Operating Conditions:
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A suitable capillary column for hydrocarbon analysis (e.g., 30m x 0.25mm ID, 0.25µm film thickness).
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 0.5 minutes.
-
Ramp: Increase at 20 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 2 minutes. (Note: This program is a starting point and must be optimized for the specific column and sample).
-
-
SCD Detector Conditions: Set temperatures, pressures, and gas flows according to manufacturer recommendations to ensure optimal sensitivity and linearity.
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards in order of increasing concentration to build a calibration curve.
-
Inject the prepared TDM sample.
-
Integrate the area of all resolved isomer peaks in the chromatograms.
-
Identify major isomers by comparing retention times to known standards or by using GC-MS in a separate run.
-
Quantify the concentration of individual or total isomers in the sample by comparing their peak areas to the calibration curve. The linear response of the SCD across a wide dynamic range is crucial for accuracy.[13][14]
-
Conclusion
Tert-dodecyl mercaptan is a fundamentally complex material whose isomeric composition is a direct consequence of its synthesis from propylene. The structure of TDM is best described as a pool of highly branched tertiary C12 thiols. The thermodynamic stability of these isomers is not governed by steric hindrance, but rather by stabilizing electronic and intramolecular forces that favor more compact, branched structures. This understanding is critical for professionals who rely on the performance of TDM, as the distribution of these isomers can influence its reactivity and effectiveness as a chain transfer agent. High-resolution gas chromatography, particularly when paired with sulfur-selective detectors, provides the necessary analytical power to characterize this intricate and industrially vital chemical product.
References
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Chen, B., & Manz, T. A. (2010). Density Functional Steric Analysis of Linear and Branched Alkanes. The Journal of Physical Chemistry A, 114(49), 12978–12986. [Link]
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Mo, Y., Wu, W., Song, L., Lin, M., Zhang, Q., & Gao, J. (2004). Origin of Stability in Branched Alkanes. Angewandte Chemie International Edition, 43(15), 1986-1990. [Link]
-
Karton, A., Tarnopolsky, A., Lamère, J.-F., Schatz, G. C., & Martin, J. M. L. (2009). Benchmark thermochemistry of the CnH2n+2 alkane isomers (n=2–8) and performance of DFT and composite ab initio methods for dispersion-driven isomeric equilibria. arXiv preprint arXiv:0905.3271. [Link]
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Analytice. (n.d.). Tert-dodecyl mercaptan (mixture of isomers) - AIR analysis. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Relative Stability of Acyclic Alkanes. Retrieved from [Link]
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Ataman Kimya. (n.d.). TERTIARY DODECYL MERCAPTAN (TDM). Retrieved from [Link]
-
Li, Y., Yan, B., & Su, H. (2021). Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics. ACS Omega, 6(46), 31053–31061. [Link]
-
PubChem. (n.d.). 1-Dodecene. National Center for Biotechnology Information. Retrieved from [Link]
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Analytice. (n.d.). tert-Dodecanethiol (tert-Dodecyl mercaptan) - WATER analysis. Retrieved from [Link]
-
Chan, W., & Lee, H. K. (2008). The determination of tertiary dodecyl mercaptan by low thermal mass gas chromatography-dual plasma sulfur chemiluminescence detection. Journal of Chromatographic Science, 46(8), 665–670. [Link]
-
ResearchGate. (2021). Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics. Retrieved from [Link]
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LookChem. (n.d.). TERTIARY DODECYL MERCAPTAN. Retrieved from [Link]
-
McKee, W. C., & Schleyer, P. v. R. (2013). Correlation effects on the relative stabilities of alkanes. Journal of the American Chemical Society, 135(36), 13444–13452. [Link]
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Nguyen, H. D. (2024). Structural prediction of carbon cluster isomers with machine-learning potential. Communications in Physics, 34(3), 261-267. [Link]
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National Institute of Standards and Technology. (n.d.). 1-Dodecene. NIST Chemistry WebBook. Retrieved from [Link]
-
Good, W. D., & DePrater, B. L. (1966). Enthalpies of combustion and formation of the 1-alkanethiols. The methylene increment to the enthalpy of formation. [Hexane-, heptane-, and decanethiol]. Journal of Physical Chemistry, 70(10), 3206-3209. [Link]
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Wikipedia. (n.d.). 1-Dodecene. Retrieved from [Link]
-
McKee, W. C., & Schleyer, P. v. R. (2013). Correlation effects on the relative stabilities of alkanes. Journal of the American Chemical Society, 135(36), 13444–13452. [Link]
-
ResearchGate. (2018). The ten most stable isomers of the C12²⁺. Retrieved from [Link]
-
Leal, J. P., & Monte, M. J. S. (2010). Standard enthalpies of formation of Li, Na, K, and Cs thiolates. Journal of Thermal Analysis and Calorimetry, 102(2), 701-706. [Link]
-
Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]
-
ResearchGate. (2002). GC-MS of polyethylene and polypropylene thermal cracking products. Retrieved from [Link]
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Janex. (n.d.). Propylene Tetramer (PTM). Retrieved from [Link]
-
ResearchGate. (2019). Three examples of propylene tetramer structure. Retrieved from [Link]
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Blanco, E., et al. (2020). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry, 44(33), 14144-14152. [Link]
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Lauer, A., et al. (2024). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Measurement Science Au, 4(1), 1-8. [Link]
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Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
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Al-Sha'alan, N. H. (2023). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. ACS Omega, 8(3), 3241-3253. [Link]
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Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. Retrieved from [Link]
-
Kim, Y. S., & Lee, D. H. (1995). A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. Polymer Journal, 27(4), 349-356. [Link]
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Davidowski, S. K., et al. (n.d.). NMR Characterization of Ionicity and Transport Properties for a Series of Diethylmethylamine Based Protic Ionic Liquids. Arizona State University. Retrieved from [Link]
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Physicochemical Profiling & Application Mechanics of Branched C12 Thiols
Topic: Physicochemical Properties of Branched C12 Thiols (tert-Dodecyl Mercaptan) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Isomer Advantage
In the landscape of organosulfur chemistry, branched C12 thiols —predominantly represented by tert-dodecyl mercaptan (TDM) —occupy a critical functional niche distinct from their linear counterparts (n-dodecanethiol). While linear thiols are prized for their ability to form crystalline Self-Assembled Monolayers (SAMs), branched C12 thiols are the industrial and research standard for kinetic control .
Their complex isomeric composition (a mixture of highly branched C10–C13 structures) creates a "steric shield" around the sulfhydryl group. This steric bulk lowers the acidity of the thiol proton and modulates reactivity, making TDM an ideal Chain Transfer Agent (CTA) in radical polymerization and a stabilizing ligand in colloidal nanotechnology. This guide dissects the physicochemical properties, mechanistic behaviors, and characterization protocols of TDM.
Molecular Architecture: The "Mixture" as a Feature
Unlike n-dodecanethiol, which is a single discrete molecule, commercial TDM is a complex mixture produced via the acid-catalyzed addition of hydrogen sulfide to propylene tetramer or isobutylene trimer.
-
Isomeric Complexity: A typical TDM sample contains >100 isomers.[1] The sulfur atom is attached to a tertiary carbon, surrounded by bulky alkyl groups.
-
Steric Consequence: The tertiary attachment site significantly reduces the nucleophilicity of the sulfur atom in sterically demanding environments and suppresses the formation of disulfide bridges compared to primary thiols.
Comparative Topology
| Feature | n-Dodecanethiol (Linear) | tert-Dodecyl Mercaptan (Branched) |
| Structure | Unbranched chain ( | Highly branched mixture ( |
| Thiol Type | Primary ( | Tertiary ( |
| Packing | Crystalline, dense (All-trans) | Amorphous, liquid-like (Steric cones) |
| Acidity (pKa) | ~10.5 (More acidic) | ~11–12 (Less acidic due to +I effect) |
| Oxidation | Rapidly forms disulfides | Resistant to oxidation (Steric protection) |
Physicochemical Atlas
The following data aggregates standard values for commercial TDM (isomer mixture). Researchers must note that exact values vary slightly by batch composition.
Table 1: Core Physical Constants
| Property | Value / Range | Technical Note |
| Molecular Weight | 202.40 g/mol | Average for C12 isomers.[2] |
| Physical State | Colorless to pale yellow liquid | Distinctive "skunky" or repulsive odor.[3] |
| Boiling Point | 227–248 °C | Broad range reflects isomeric mixture. |
| Density | 0.858 g/cm³ (at 20 °C) | Slightly less dense than water. |
| Vapor Pressure | ~0.03 mbar (at 20 °C) | Low volatility reduces inhalation risk vs lower thiols. |
| Viscosity | ~36 mPa·s (at 20 °C) | Higher than linear analogs due to entanglement. |
| Flash Point | ~96–98 °C | Closed cup; combustible. |
| Solubility (Water) | Insoluble (< 1 mg/L) | Hydrophobic hydration shell is energetically unfavorable. |
| Solubility (Organic) | Soluble | Miscible with styrene, acetone, hexane, alcohols. |
| LogP (Oct/Water) | ~7.43 (Estimated) | Indicates high lipophilicity/membrane permeability. |
Mechanistic Functionality[7]
A. Radical Polymerization: The Chain Transfer Mechanism
In the synthesis of Styrene-Butadiene Rubber (SBR) and ABS latex, TDM acts as a molecular weight regulator. Its branched structure ensures a low chain transfer constant (
Mechanism: The growing polymer radical (
Figure 1: The Chain Transfer cycle. TDM donates a hydrogen to "kill" the growing chain, generating a thiyl radical that starts a new chain, effectively regulating molecular weight distribution.
B. Surface Chemistry: Steric Control in SAMs
When used in Self-Assembled Monolayers (SAMs) on gold (
-
Result: A "liquid-like" disordered monolayer.
-
Application: This disorder is exploited to create spaced interfaces (preventing protein non-specific binding by steric entropy) or to stabilize quantum dots (ligand exchange) where high crystallinity would cause aggregation.
Figure 2: Comparative adsorption topology. TDM forms disordered layers due to the steric cone of the tertiary alkyl group, contrasting with the crystalline packing of linear thiols.
Experimental Protocols
Protocol A: Determination of Thiol Content (Iodometric Titration)
Objective: Quantify the purity of a TDM sample.
Principle: Iodine (
Reagents:
-
0.1 N Iodine solution (Standardized).
-
Starch indicator solution (1% w/v).
-
Ethanol or Isopropanol (Solvent).
Workflow:
-
Weighing: Accurately weigh ~0.3 g of TDM into a 250 mL Erlenmeyer flask.
-
Solubilization: Add 50 mL of ethanol. Swirl to dissolve (TDM is hydrophobic).
-
Titration: Add 2 mL of starch indicator. Titrate with 0.1 N Iodine solution.
-
Endpoint: The solution turns from colorless to a persistent blue/violet.
-
Calculation:
(Where 33.07 is the eq.[4] wt. of SH group).
Self-Validating Check: If the blue color fades within 30 seconds, the oxidation is incomplete or the sample contains reducing impurities. Continue titrating until stability is reached.
Protocol B: Isomer Fingerprinting via GC-MS
Objective: Characterize the isomer distribution. Causality: Different isomers have slightly different boiling points and retention times. A single peak indicates degradation or incorrect sourcing; a "hump" or cluster of peaks confirms the branched mixture.
Parameters:
-
Column: Non-polar capillary column (e.g., DB-5 or HP-5), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: Hold 50°C (2 min)
Ramp 10°C/min to 250°C Hold (5 min). -
Detector: Mass Spectrometer (EI mode).
Interpretation:
-
Linear Thiol: Single sharp peak at retention time corresponding to BP ~270°C.
-
TDM: A complex cluster of peaks (the "isomer envelope") eluting between 220–240°C equivalent boiling points.
References
-
OECD SIDS. (2006). SIDS Initial Assessment Report: tert-Dodecanethiol. UNEP Publications. Link
-
Arkema. (2023). Tertiary Dodecyl Mercaptan (TDM) Technical Data Sheet. Arkema Thiochemicals. Link
-
Chevron Phillips Chemical. (2022). Mercaptan Chemistry: Synthesis and Applications. CPChem Technical Literature. Link
-
Bain, C. D., et al. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society.[5] Link
-
NIST Chemistry WebBook. (2024). tert-Dodecyl mercaptan Spectral Data. National Institute of Standards and Technology. Link
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2,2,4,6,6-Pentamethylheptane-4-thiol solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2,2,4,6,6-Pentamethylheptane-4-thiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Given the absence of extensive empirical solubility data in publicly available literature, this document synthesizes foundational chemical principles, analyzes the molecule's structural attributes, and provides a predictive solubility profile across a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate precise data for their specific applications. This guide is designed to be a critical resource for professionals in chemistry and drug development who handle highly non-polar, sterically hindered thiols.
Introduction and Molecular Profile
This compound is a complex, branched aliphatic thiol. Its structure is characterized by a heptane backbone heavily substituted with five methyl groups and a centrally located thiol (-SH) functional group at the C4 position. The CAS number for this compound is 93002-38-1.[1][2][3]
Molecular Structure:
The defining features of this molecule are its high degree of branching and the tertiary nature of the carbon atom bonded to the sulfur. These structural characteristics create significant steric hindrance around the thiol group and contribute to an overall bulky, non-polar molecular architecture. These features are paramount in determining its interaction with various solvents.
Physicochemical Properties and Their Impact on Solubility
Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior.
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C12H26S | The high carbon and hydrogen content relative to the single sulfur atom indicates a predominantly non-polar, hydrocarbon-like character. |
| Molecular Weight | ~202.40 g/mol [2] | The relatively large size of the molecule will favor interactions with larger solvent molecules through van der Waals forces. |
| logP (o/w) | 5.464 (estimated)[4] | This high octanol-water partition coefficient strongly indicates that the compound is highly lipophilic (fat-loving) and hydrophobic (water-fearing), predicting poor solubility in polar solvents and excellent solubility in non-polar, lipophilic solvents. |
| Thiol Group (-SH) | Sulfur analogue of an alcohol | While the thiol group can theoretically participate in weak hydrogen bonding, it is significantly less effective than the hydroxyl (-OH) group in alcohols.[5][6] Furthermore, the steric bulk of the adjacent pentamethylheptane structure will largely shield the thiol group, minimizing its potential for polar interactions. |
| Water Solubility | 0.4336 mg/L @ 25 °C (estimated)[4] | The molecule is practically insoluble in water, reinforcing its non-polar nature. |
Theoretical Framework and Predicted Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible.
Dominance of Van der Waals Forces
Due to its large, non-polar aliphatic structure, the primary intermolecular forces governing the solubility of this compound will be London dispersion forces (a type of van der Waals force). Solvents that also rely on these forces for cohesion will be the most effective at dissolving this compound.
Negligible Role of Hydrogen Bonding
Thiols are generally poor hydrogen bond donors and acceptors compared to their alcohol counterparts.[5][8] The sulfur-hydrogen bond is less polarized than the oxygen-hydrogen bond, and the sulfur atom is less electronegative.[9] For this specific molecule, the immense steric hindrance from the flanking tert-butyl and other methyl groups further diminishes the thiol group's ability to interact with polar, hydrogen-bonding solvents.
The logical relationship between the molecule's properties and its solubility is visualized below.
Caption: Relationship between molecular properties and predicted solubility.
Predicted Solubility in Common Organic Solvents
Based on these principles, the following solubility profile is predicted:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High | These solvents are structurally very similar to the solute, relying solely on London dispersion forces. The parent alkane of the thiol is 2,2,4,6,6-pentamethylheptane, which is an isomer of dodecane, making these excellent solvent choices.[10] |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | Strong van der Waals interactions between the solute's alkyl chains and the aromatic ring of the solvent will promote dissolution. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High to Medium | While possessing a dipole moment, these solvents are not strongly polar and are excellent at dissolving large, non-polar molecules. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Medium to Low | These solvents have significant dipole moments but cannot donate hydrogen bonds. The large non-polar part of the thiol will interact favorably with the alkyl portions of these solvents, but the polar functional groups will not interact as strongly. Solubility is expected to be moderate but may require some energy input (e.g., sonication). |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low | The strong hydrogen-bonding network of these alcohol solvents would be disrupted by the introduction of the large, non-polar thiol. The energy cost of breaking the solvent-solvent interactions is not sufficiently compensated by new solute-solvent interactions.[5][6] |
| Highly Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low | These are highly polar aprotic solvents. The disparity in polarity between the solute and solvent is too great, leading to poor miscibility. |
Experimental Protocol for Solubility Determination
To move beyond prediction, a robust experimental protocol is required. The following method is a self-validating system for determining the saturation solubility of this compound in a given organic solvent. This protocol is adapted from standard methods for thiol quantification.[11][12]
Safety Precautions
-
Conduct all work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.
-
The parent alkane is a flammable liquid; assume the thiol derivative has similar properties.[13][14] Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[1]
Materials and Reagents
-
This compound (solute)
-
Selected organic solvent (HPLC-grade or equivalent)
-
Analytical balance (4-decimal place)
-
Vials with PTFE-lined caps
-
Thermostatic shaker or incubator
-
Syringe filters (0.2 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Reagent for quantification (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - Ellman's Reagent, or 2,2'-dithiobis(5-nitropyridine))[12][15]
-
Appropriate buffer or base if required by the quantification assay.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid/liquid so that some remains undissolved after equilibration.
-
Add a known volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.
-
Seal the vial tightly.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solute at the end of this period confirms saturation.
-
-
Sample Collection and Dilution:
-
Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours to let the undissolved material settle.
-
Carefully withdraw a small aliquot (e.g., 1.00 mL) of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a clean vial to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.
-
Perform a precise serial dilution of the filtered supernatant into a volumetric flask using the same solvent. The dilution factor should be chosen to bring the thiol concentration into the linear range of the chosen quantification assay.
-
-
Quantification of Thiol Concentration:
-
Use a validated colorimetric method, such as the Ellman's assay, to determine the concentration of the thiol in the diluted sample.[12] This typically involves reacting the thiol with a disulfide reagent to produce a colored compound, the absorbance of which is measured with a UV-Vis spectrophotometer.[11][15]
-
Prepare a calibration curve using known concentrations of this compound in the same solvent to ensure accuracy.
-
Calculate the concentration of the thiol in the diluted sample by comparing its absorbance to the calibration curve.
-
-
Calculation of Solubility:
-
Multiply the measured concentration by the dilution factor to determine the concentration in the original saturated solution.
-
Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
The experimental workflow is illustrated in the diagram below.
Caption: Experimental workflow for determining thiol solubility.
Conclusion
This compound is a highly non-polar and sterically hindered molecule. Its solubility is dominated by its large aliphatic structure, making it highly soluble in non-polar hydrocarbon and aromatic solvents. Conversely, its solubility is predicted to be low in polar solvents, particularly those with strong hydrogen-bonding networks like alcohols. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable method for quantitative determination. This foundational understanding is crucial for scientists in formulation, process chemistry, and drug development to effectively handle and utilize this compound.
References
-
The Good Scents Company. (n.d.). 2,2,4,6,6-pentamethyl-4-heptane thiol. Retrieved from [Link]
-
Wikipedia. (2023). Thiol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3022051, 2,2,4,6,6-Pentamethyl-4-heptanethiol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet - Dodecane (isomers). Retrieved from [Link]
- Google Patents. (1971). US3597160A - Colorimetric method for determining thiols.
-
Scribd. (n.d.). Understanding Thiols in Organic Chemistry. Retrieved from [Link]
-
Lile, R. E., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(10), 9415–9423. Retrieved from [Link]
-
Amru, S., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Advances, 8, 30048-30055. Retrieved from [Link]
-
Harper, T. (2024, January 31). Organic Chemistry - Properties and Reactions of Thiols [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,2,4,6,6-Pentamethyl-4-heptanethiol. CompTox Chemicals Dashboard. Retrieved from [Link]
-
TFF. (n.d.). 2,2,4,6,6-pentamethylheptane - Descrizione. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,2,4,6,6-Pentamethylheptane Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. PMC. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 19). 18.8: Thiols and Sulfides. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2,2,4,6,6-Pentamethyl-4-heptanethiol | C12H26S | CID 3022051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 93002-38-1 [chemicalbook.com]
- 4. 2,2,4,6,6-pentamethyl-4-heptane thiol, 93002-38-1 [thegoodscentscompany.com]
- 5. Thiol - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Solvent Miscibility Table [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2,2,4,6,6-pentamethylheptane - Descrizione [tiiips.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. US3597160A - Colorimetric method for determining thiols - Google Patents [patents.google.com]
Technical Guide: Synthesis of 2,2,4,6,6-Pentamethylheptane-4-thiol from Triisobutylene
[1]
Executive Summary
This guide details the synthesis, purification, and characterization of 2,2,4,6,6-pentamethylheptane-4-thiol (PMHT) , a specific tertiary thiol isomer derived from triisobutylene (TIB).[1] While commercial "tert-dodecyl mercaptan" (TDM) exists as a complex isomeric mixture, high-precision applications—such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and advanced surfactant synthesis—require the specific steric bulk and chemical stability of the 2,2,4,6,6-isomer.[1]
Key Technical Differentiator: This protocol prioritizes a heterogeneous catalysis route (Amberlyst 15) over traditional homogeneous Lewis acids (BF₃/AlCl₃).[1] This approach minimizes downstream emulsification, eliminates acidic wastewater, and simplifies the isolation of the target isomer.
Part 1: Structural Analysis & Retrosynthesis[1]
The Substrate: Triisobutylene (TIB)
Commercial Triisobutylene is an oligomer mixture, primarily consisting of two isomers:
-
2,2,4,6,6-pentamethyl-3-heptene [1]
-
2,2,4,6,6-pentamethyl-4-heptene
Both isomers possess a carbon skeleton amenable to forming the target thiol. The synthesis relies on the Markownikoff addition of hydrogen sulfide (H₂S) to these olefins.
Mechanistic Pathway
The reaction proceeds via an electrophilic addition mechanism. The critical step is the formation of a stable tertiary carbocation.
-
Protonation: The acid catalyst protonates the double bond of the TIB isomers.
-
Carbocation Stability: The positive charge localizes at the C4 position. This is thermodynamically favored because the C4 carbocation is tertiary and flanked by bulky neopentyl-like groups, providing significant steric shielding and inductive stabilization.[1]
-
Nucleophilic Attack: H₂S attacks the C4 carbocation to form the protonated thiol, which subsequently loses a proton to regenerate the catalyst.
Diagram 1: Reaction Mechanism & Isomer Convergence
Caption: Convergence of TIB isomers to the thermodynamically stable C4 carbocation, yielding the target tertiary thiol.
Part 2: Catalytic Strategy
Catalyst Selection: Heterogeneous vs. Homogeneous
Historical industrial processes utilize BF₃ complexes or AlCl₃.[1] While effective, these generate complex "red oil" sludges and require aqueous quenching, which complicates the isolation of a hydrophobic thiol.[1]
Selected Catalyst: Amberlyst 15 (Dry) [1]
-
Type: Macroreticular sulfonated polystyrene-divinylbenzene resin (H+ form).[1]
-
Justification:
-
Purity: Eliminates metal halide contamination.[1]
-
Selectivity: The pore structure restricts the formation of higher molecular weight thioethers (R-S-R) by sterically hindering the attack of a second TIB molecule on the thiol.
-
Process: Filtration removes the catalyst instantly, stopping the reaction and preventing reversion during distillation.[1]
-
Stoichiometry & Thermodynamics[1]
-
H₂S:Olefin Ratio: A molar ratio of >5:1 is strictly required.[1] High H₂S concentration favors the formation of the thiol (R-SH) over the sulfide (R-S-R).
-
Temperature: 45°C – 60°C.[1]
-
< 40°C: Reaction kinetics are too slow for the sterically hindered TIB.
-
-
80°C:* Increases risk of TIB depolymerization (to isobutylene) and oligomerization.[1]
-
-
Part 3: Detailed Experimental Protocol
Safety Pre-Requisites
-
H₂S Hazard: Hydrogen sulfide is a broad-spectrum poison.[1] Work must be performed in a certified fume hood with H₂S detectors.[1]
-
Pressure: The reaction requires a pressure vessel (autoclave) rated for at least 50 bar.
Equipment Setup
-
Reactor: 300 mL Hastelloy or 316 Stainless Steel Parr Reactor with magnetic drive stirring.
-
Feed System: HPLC pump for TIB (optional) or batch loading; Gas booster or high-pressure cylinder for H₂S.[1]
-
Downstream: Caustic scrubber (NaOH 10%) to neutralize vented H₂S.[1]
Synthesis Procedure
| Step | Action | Critical Parameter | Causality |
| 1 | Catalyst Prep | Dry Amberlyst 15 at 100°C under vacuum for 12h. | Removes water which deactivates acid sites and inhibits carbocation formation.[1] |
| 2 | Loading | Charge Reactor with TIB (100g, 0.59 mol) and Dried Amberlyst 15 (5g, 5 wt%).[1] | 5 wt% loading provides sufficient surface area for reaction completion < 6h. |
| 3 | Purging | Seal reactor.[1] Purge with N₂ (3x), then H₂S (1x).[1] | Removes O₂ to prevent formation of sulfonic acids or disulfides. |
| 4 | Pressurization | Charge H₂S to 15 bar (220 psi) at room temp.[1] | High pressure ensures H₂S is dissolved in the liquid phase (TIB). |
| 5 | Reaction | Heat to 50°C . Stir at 800 RPM. Maintain pressure (top up H₂S if drops). | 800 RPM eliminates mass-transfer limitations between the solid catalyst and liquid phase.[1] |
| 6 | Termination | After 6 hours, cool to 10°C. Vent excess H₂S into caustic scrubber. | Cooling minimizes volatile loss of the olefin during venting. |
| 7 | Workup | Filter the crude liquid through a sintered glass frit.[1] | Removes solid acid catalyst immediately.[1] |
Purification (Fractional Distillation)
The crude mixture contains unreacted TIB, the target PMHT, and minor heavy sulfides.[1]
-
Apparatus: Vacuum distillation setup with a Vigreux column (or packed column >5 theoretical plates).
-
Pressure: Reduce system pressure to 5–10 mmHg .
-
Fractions:
Diagram 2: Experimental Workflow
Caption: Process flow from catalyst preparation to fractional distillation of the target thiol.
Part 4: Characterization & Validation[1]
To confirm the isolation of the This compound isomer versus other potential isomers, Nuclear Magnetic Resonance (NMR) is the primary tool.[1]
1H NMR Analysis (CDCl₃, 400 MHz)
The symmetry of the molecule is the key identifier.
-
δ 1.01 ppm (s, 9H): The tert-butyl group at C2 (or C6 equivalent).[1]
-
δ 1.05 ppm (s, 6H): The gem-dimethyl group.[1]
-
δ 1.45 ppm (s, 3H): The methyl group directly attached to C4 (the thiol carbon).[1]
-
δ 1.60 ppm (s, 1H): The thiol proton (-SH).[1] Note: This peak may vary/exchange.
-
Absence of vinylic protons: Confirms complete consumption of TIB.[1]
IR Spectroscopy[1][2]
-
2570 cm⁻¹: Weak but sharp absorption characteristic of the S-H stretch .[1]
-
No peaks at 1600–1680 cm⁻¹: Confirms absence of C=C double bonds.[1]
Physical Properties (Reference)
| Property | Value | Note |
| Molecular Weight | 202.40 g/mol | C₁₂H₂₆S |
| Boiling Point | 218–220°C (atm) | ~88°C @ 10 mmHg |
| Density | 0.845 g/mL | @ 20°C |
| Appearance | Colorless Liquid | Distinct "mercaptan" odor |
References
-
Preparation of tert-dodecylmercaptan. Justia Patents. US Patent Application, 2008.[1] Link
-
Method for preparing tertiary dodecyl mercaptan by using modified Y molecular sieve catalyst. Google Patents. CN116162048A.[1] Link
-
2,2,4,6,6-Pentamethyl-4-heptanethiol (Compound Summary). PubChem. National Library of Medicine. Link[1]
-
Thiol-Terminated Polyisobutylene: Synthesis, Characterization, and Derivatization. Drexel University Research. (Context on PIB/TIB thiol functionalization). Link
-
Catalytic Conversion for Hydrogen Sulfide. Aerosol and Air Quality Research. (Mechanistic insights on H₂S activation). Link
Methodological & Application
Application Note: Controlled Surface Functionalization using Branched Alkanethiol Self-Assembled Monolayers (SAMs)
Executive Summary
While linear alkanethiols are the industry standard for creating dense, crystalline-like passivation layers, they often fail in complex biological applications where surface fluidity and ligand spacing are critical. Branched alkanethiols (e.g., those with isopropyl, tert-butyl, or phytanyl tails) offer a superior alternative for drug development assays. They introduce controlled steric hindrance, preventing the "locking" of the monolayer. This results in a liquid-like interface that significantly reduces non-specific protein adsorption (antifouling) and improves the accessibility of surface-tethered ligands.
This guide provides a rigorous protocol for the preparation of branched SAMs, emphasizing the kinetic differences compared to linear analogs and detailing the "Backfilling" technique used in biosensor fabrication.
Mechanistic Insight: The "Fluid Shield" vs. The "Crystalline Lock"
To master branched SAMs, one must understand the thermodynamic trade-off between Van der Waals (VdW) forces and steric entropy.
-
Linear Alkanethiols (The Lock): Long alkyl chains (
) align parallel to each other, maximizing inter-chain VdW forces. This creates a semi-crystalline, solid-like surface. While stable, this rigidity can entrap non-specific proteins and force tethered ligands into inactive conformations. -
Branched Alkanethiols (The Shield): Branching (e.g., methyl groups along the chain or bulky terminal groups) disrupts this packing. The VdW forces are weaker, and the monolayer retains a "liquid-like" or amorphous character even at high coverage. This entropy penalty creates a kinetic barrier against protein fouling and allows tethered drugs/ligands to rotate freely.
Visualization: Adsorption Kinetics & Organization
The following diagram illustrates the competitive pathway between kinetic adsorption and thermodynamic organization, highlighting where branched thiols differ.
Figure 1: Kinetic pathway of SAM formation. Branched thiols (dashed line) encounter a steric barrier during the 'Organization' phase, resulting in a thermodynamically stable but amorphous 'liquid-like' state.
Core Protocol: Preparation of Branched SAMs
Objective: Create a homogeneous monolayer of branched alkanethiols (e.g., 3,7,11-trimethyldodecane-1-thiol) on a gold substrate.
Reagents & Equipment[1][2][3][4]
-
Substrate: Polycrystalline Gold (Au) on Silicon or Glass (Ti or Cr adhesion layer).
-
Thiol: Branched Alkanethiol (>95% purity). Note: Impurities in branched thiols can severely affect disorder; use fresh stock.
-
Solvent: Absolute Ethanol (200 proof, HPLC grade). Alternative: Toluene or DCM if the branched tail is highly hydrophobic.
-
Cleaning: Piranha solution (3:1 H₂SO₄:H₂O₂) OR UV/Ozone cleaner.
-
Inert Gas: High-purity Nitrogen (N₂) or Argon.
Step-by-Step Methodology
Step 1: Substrate Activation (Critical)
Branched thiols are less efficient at displacing contaminants than linear ones due to lower VdW driving forces. A pristine surface is non-negotiable.
-
UV/Ozone: Expose Au substrate to UV/Ozone for 20 minutes to remove organic carbon.
-
Ethanol Rinse: Immediately rinse with absolute ethanol to reduce the gold oxide surface (Au-O is unstable; ethanol reduces it back to Au(0) which binds Thiol).
-
Dry: Blow dry with N₂.[1]
Step 2: Solution Preparation[2][3]
-
Concentration: Prepare a 1 mM solution of the branched thiol in ethanol.
-
Calculation: For MW ~260 g/mol , dissolve 2.6 mg in 10 mL Ethanol.
-
Note: Unlike linear thiols where 1 mM is standard, for highly bulky branches (e.g., dendrons), reduce concentration to 0.1 mM to prevent micelle formation in solution before adsorption.
-
Step 3: Incubation (The Kinetic Adjustment)
-
Immerse the clean substrate into the thiol solution.[2][3][1][4]
-
Time: Incubate for 24 to 48 hours at room temperature (20-25°C).
-
Why? Branched thiols have slower reorganization kinetics. While linear thiols order in ~18h, branched thiols require extra time to find their energetic minimum amidst steric clashes.
-
-
Container: Use a sealed glass vial (scintillation vial) cleaned with piranha. Backfill headspace with N₂ to prevent thiol oxidation to sulfonates.
Step 4: Rinsing & Drying[2][3]
-
Remove substrate with tweezers.
-
Rinse 1: Stream of fresh ethanol (10s) to remove bulk solution.
-
Rinse 2: Sonicate in fresh ethanol for 1 minute.
-
Crucial: Branched SAMs trap more solvent and physisorbed molecules in their "loose" structure. Sonication helps dislodge these non-covalently bound species.
-
Application Protocol: The "Backfilling" Strategy
This is the primary use case in drug discovery: using a short, branched thiol to fill the gaps around a large "capture" ligand, preventing non-specific binding.
Scenario: You have immobilized a Protein or DNA capture probe and need to passivate the remaining gold surface.
-
Primary Adsorption: Incubate gold with the Capture Ligand (low concentration, e.g., 1-10 µM) for 1-2 hours.
-
Rinse: Gently rinse with buffer/solvent.
-
Backfilling: Immerse the surface in a 1 mM solution of Branched Thiol (e.g., 6-mercapto-1-hexanol or a branched PEG-thiol).
-
Time: Incubate for 1-4 hours .
-
Control: Do not over-incubate. Branched thiols are kinetically faster at reaching the surface than large ligands, but thermodynamically, they can displace the ligand if left too long (Exchange Reaction).
-
-
Result: The branched thiols fill the voids, lifting the ligand off the surface and creating a "non-stick" background.
Characterization & Validation
Branched SAMs look different from linear ones. Use this table to validate your surface.
| Technique | Parameter | Linear SAM (Reference) | Branched SAM (Expected) | Interpretation |
| Contact Angle (Water) | Static Angle ( | 110° - 115° (Methyl term.) | 100° - 105° | Lower packing density exposes underlying methylene ( |
| Contact Angle | Hysteresis ( | < 5° | > 10° | High hysteresis indicates surface roughness/heterogeneity typical of amorphous packing. |
| Ellipsometry | Thickness | 10-20% Lower | Branched chains cannot stand fully upright (lower tilt angle), resulting in a thinner film. | |
| XPS | Au/C Ratio | Low | Higher | Lower carbon density per unit area due to steric spacing. |
| Cyclic Voltammetry | Blocking ( | Near perfect insulation | Leaky / Pinholes | Branched SAMs are less insulating. This is often desired for electrochemical sensing where electron transfer is needed. |
Troubleshooting Guide
Issue: High Non-Specific Binding (NSB)
-
Cause: Phase segregation. The branched thiols clumped together, leaving patches of bare gold or disordered domains.
-
Solution: Perform the incubation at a slightly elevated temperature (40-50°C ). This provides thermal energy to overcome the kinetic barriers of mixing, creating a more homogeneous distribution.
Issue: Ligand Displacement
-
Cause: During backfilling, the branched thiol displaced your capture ligand.
-
Solution: Reduce backfilling time to 30 minutes or reduce branched thiol concentration to 0.1 mM. Alternatively, use a branched thiol with a shorter chain length than the ligand linker to reduce VdW competition.
Issue: Hazy/Cloudy Surface
-
Cause: Polymerization of thiols (disulfide formation) in solution or precipitation of bulky groups.
-
Solution: Ensure solvents are degassed. Add a trace amount of TCEP (tris(2-carboxyethyl)phosphine) to the incubation solution to keep thiols reduced (only if compatible with other ligands).
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[5][6] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[5][7][8][9] Chemical Reviews, 105(4), 1103–1170.
-
Bensebaa, F., et al. (1998). Kinetics of Formation of Long-Chain n-Alkanethiolate Monolayers on Polycrystalline Gold. Langmuir, 14(22), 6579–6587.
-
Harder, P., Grunze, M., Dahint, R., Whitesides, G. M., & Laibinis, P. E. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption. Journal of Physical Chemistry B, 102(2), 426–436.
-
Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834.
Sources
- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. if.tugraz.at [if.tugraz.at]
- 5. Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology | Whitesides Research Group [gmwgroup.harvard.edu]
- 6. Self-assembled monolayers of thiolates on metals as a form of nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tntconf.archivephantomsnet.net [tntconf.archivephantomsnet.net]
tert-dodecyl mercaptan dosing strategies in RAFT polymerization
Executive Summary
In the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, tert-dodecyl mercaptan (TDM) typically acts as an antagonist to living characteristics due to its high chain transfer constant (
This guide details the mechanistic interactions between TDM and RAFT agents and provides validated protocols for both concurrent and sequential dosing strategies.
Mechanistic Grounding: The RAFT vs. Thiol Conflict
To master TDM dosing, one must understand the competition for the propagating radical (
-
The RAFT Pathway (Living):
adds to the RAFT agent, forming an intermediate radical that fragments to preserve the active center. This yields narrow dispersity ( ) and "living" chains.[1] -
The TDM Pathway (Dead): TDM acts via hydrogen abstraction.
abstracts a hydrogen from TDM ( ), terminating the polymer chain ( ) and generating a thiyl radical ( ). This yields "dead" chains and broadens dispersity.
Key Insight: In a hybrid system, the ratio of [RAFT] to [TDM] dictates the balance between "livingness" and "processability."
Visualization: The Competitive Kinetic Landscape
Figure 1: Kinetic competition between the RAFT equilibrium (Blue) and TDM-mediated chain transfer (Yellow). High TDM concentrations divert flux toward dead polymer chains.
Strategy A: Concurrent Dosing for Rheology Control
Objective: Intentionally broaden the Molecular Weight Distribution (MWD) to improve polymer processing (e.g., extrusion, molding) while maintaining partial living character.
Context: Pure RAFT polymers often exhibit high melt viscosity due to narrow
Experimental Protocol: Hybrid RAFT/TDM Polymerization
Materials:
-
Monomer: Styrene or Methyl Methacrylate (purified).
-
RAFT Agent: CPDB (Cyanoisopropyl dithiobenzoate) or similar.[2]
-
Regulator: tert-Dodecyl Mercaptan (TDM).
Step-by-Step Workflow:
-
Stoichiometric Calculation:
-
Target
(Degree of Polymerization) is defined primarily by the RAFT agent concentration. -
The Tuning Ratio: Define
.- : Negligible effect on PDI.
-
: Moderate broadening (
). - : Loss of RAFT control; system reverts to conventional chain transfer kinetics.
-
-
Preparation (Example for Bulk Styrene):
-
Prepare a stock solution of Monomer (10 mL).
-
Add RAFT Agent (
M). -
Add AIBN (
M). -
Dosing Step: Add TDM to achieve
(approx M).
-
-
Degassing:
-
Perform 3 freeze-pump-thaw cycles. Oxygen inhibition is critical to avoid in hybrid systems as thiols are sensitive to oxidation (forming disulfides).
-
-
Polymerization:
-
Heat to 70°C.
-
Note: TDM has a high transfer constant (
for styrene). It will be consumed faster than the monomer. -
Continuous Dosing Variant: For uniform broadening, TDM should be fed continuously via a syringe pump over the reaction duration to maintain a constant
ratio.
-
-
Validation:
Data Summary: Impact of TDM Ratio
| [TDM]/[RAFT] Ratio | Expected PDI ( | Livingness (%) | Application |
| 0.0 (Pure RAFT) | < 1.15 | > 95% | Block Copolymers |
| 0.2 | 1.20 - 1.35 | ~ 80% | General Molding |
| 0.5 | 1.40 - 1.60 | ~ 50% | High-Speed Extrusion |
| > 1.0 | > 1.80 | < 20% | Standard Rubber (SBR) |
Strategy B: Sequential Dosing for End-Group Removal
Objective: Remove the thiocarbonylthio end-group (which is colored and liable to degrade) by replacing it with a hydrogen atom. Mechanism: Radical-Induced Reduction.[5][6][7] A radical source attacks the RAFT group, and TDM acts as a hydrogen atom donor to cap the chain.
Experimental Protocol: RAFT End-Group Bleaching
Prerequisites:
-
Completed RAFT polymerization (Polymer is purified or still in solution).
-
The polymer must have a terminal RAFT group (
).
Step-by-Step Workflow:
-
Solution Prep:
-
Dissolve the RAFT polymer in a suitable solvent (e.g., Toluene, THF). Concentration: ~10-20 wt%.
-
-
Reagent Dosing:
-
Initiator: Add AIBN or Lauroyl Peroxide. Ratio: 20 equivalents relative to polymer end-groups.
-
H-Donor (TDM): Add TDM. Ratio: 40-50 equivalents relative to polymer end-groups.
-
Why Excess? The reaction relies on the exchange equilibrium. Excess TDM drives the reaction to completion and prevents radical coupling of polymer chains.
-
-
Thermal Treatment:
-
Degas the solution thoroughly (Nitrogen sparge for 20 min).
-
Heat to reflux (or 80°C) for 2-4 hours.
-
Visual Cue: The solution should fade from pink/yellow (typical RAFT colors) to colorless.
-
-
Purification:
-
Precipitate the polymer into cold methanol/hexane (depending on solubility) to remove the excess TDM and TDM-disulfides.
-
Warning: TDM smells potent. Use bleach in the waste trap to oxidize residual thiols.
-
Visualization: End-Group Removal Workflow
Figure 2: Workflow for converting living RAFT polymers to inert, colorless chains using TDM.
Troubleshooting & Critical Considerations
-
Retardation: High concentrations of TDM in the initial RAFT mix can cause severe retardation (slowing of rate) in certain monomers (like acrylates) due to the stability of the intermediate thiyl radicals.
-
Odor Management: TDM has a low odor threshold. All protocols must be performed in a fume hood. Glassware should be soaked in a dilute bleach solution (
) to oxidize residual mercaptans before washing. -
Alternative H-Donors: If TDM is too difficult to remove or odor is prohibitive, hypophosphite salts or tributylstannane (toxic) are alternatives, but TDM remains the most cost-effective organic-soluble option.
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link
-
Chong, Y. K., Moad, G., Rizzardo, E., & Thang, S. H. (2007). Thiocarbonylthio end group removal from RAFT-synthesized polymers by radical-induced reduction. Macromolecules, 40(13), 4446-4455. Link
-
Chiefari, J., et al. (1998). Living free-radical polymerization by reversible addition-fragmentation chain transfer: the RAFT process.[2][3][4][5][6][8][9] Macromolecules, 31(16), 5559-5562. Link
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.cn]
- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. End group removal and modification of RAFT polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,4,6,6-Pentamethylheptane-4-thiol
Ticket ID: PMHT-DIST-001
Subject: Optimizing Distillation Protocols for Tertiary Dodecyl Mercaptan Isomers
User Guide Overview
Welcome to the Advanced Separations Support Hub. You are likely accessing this guide because you are working with 2,2,4,6,6-pentamethylheptane-4-thiol (PMHT) , a bulky tertiary thiol often found as the primary isomer in commercial "Tertiary Dodecyl Mercaptan" (TDM).
This molecule presents unique purification challenges due to its steric hindrance , thermal sensitivity (retro-Michael addition), and susceptibility to oxidative coupling . This guide replaces standard textbook procedures with field-optimized protocols for high-purity isolation.
Part 1: Critical Pre-Process Assessment
Before assembling your glassware, you must address the three primary failure modes associated with PMHT purification.
Material Compatibility Check
WARNING: Thiols are chemically aggressive toward specific metals.
-
FORBIDDEN: Copper, Brass, Zinc (Standard vacuum grease fittings often contain brass).
-
Reason: PMHT reacts rapidly with copper to form mercaptides, causing green/blue discoloration and catalytic decomposition.
-
-
REQUIRED: Stainless Steel (304/316), Borosilicate Glass, PTFE (Teflon), or Kalrez seals.
The "Yellowing" Indicator
-
Observation: If your crude PMHT is distinctively yellow or orange.
-
Diagnosis: Presence of disulfides (oxidation products) or polysulfides.
-
Implication: Disulfides have significantly higher boiling points than the thiol. They will remain in the pot residue. Do not attempt to distill them over; you will degrade your product before they vaporize.
Thermal Stability Limit
Tertiary thiols are less thermally stable than primary thiols. At temperatures exceeding 150–160°C , PMHT can undergo elimination, releasing hydrogen sulfide (
-
Rule: You must use vacuum distillation. Atmospheric distillation will destroy your product.
Part 2: The Distillation Protocol
Experimental Setup Logic
The following workflow minimizes thermal stress and prevents oxidation.
Figure 1: Logical flow for the fractional vacuum distillation of PMHT.
Step-by-Step Methodology
1. Preparation & Degassing:
-
Load the crude PMHT into a 2-neck round bottom flask.
-
Crucial: Sparge with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen and residual
. -
Add a PTFE-coated magnetic stir bar (do not use boiling chips; they lose efficacy under vacuum interruptions).
2. Vacuum Application:
-
Connect a vacuum pump capable of reaching 10–20 mmHg (Torr).
-
Trap Setup: Install a cold trap (Dry ice/Isopropanol) and a bleach trap (sodium hypochlorite) at the pump exhaust.
-
Why? To neutralize escaping thiols and protect the pump oil.
-
3. Fractionation:
-
Use a Vigreux column (15–20 cm) or a short path distillation head. A high-efficiency packed column is usually unnecessary and increases pressure drop (raising pot temp).
-
Begin heating the oil bath. Do not use a heating mantle directly if possible to avoid hot spots.
4. Collection Strategy (Data Table):
| Fraction | Component Identity | Approx. Vapor Temp (at 15 mmHg) | Visual Cue | Action |
| Fore-run | C12 Olefins / Light Impurities | < 95°C | Rapid condensation, low viscosity | Discard to waste |
| Main Cut | Pure PMHT | 98°C – 105°C | Clear, colorless liquid | Collect |
| Residue | Disulfides / Heavy Ends | > 110°C (Vapor) | Deep yellow/orange oil in pot | Stop heating |
Note: Boiling points are approximate and depend heavily on vacuum stability. Use the Nomograph logic: T_boil drops ~100°C from atmospheric (230°C) to 15 mmHg.
Part 3: Troubleshooting & FAQs
Q1: The distillate is cloudy. What happened?
Diagnosis: Water contamination or "Entrained Sulfur."
-
The Fix: If the crude contained water, it azeotropes with the thiol. Dry the Main Cut over anhydrous Sodium Sulfate (
) for 2 hours and filter. If cloudiness persists, it may be colloidal sulfur; simple filtration through Celite usually resolves this.
Q2: My yield is lower than expected, and the pot residue is thick.
Diagnosis: Thermal decomposition or Polymerization.
-
The Fix: You likely overheated the pot.
-
Did you use a vacuum of at least 20 mmHg? Weaker vacuums require higher temps, triggering decomposition.
-
Check: Ensure the pot temperature never exceeds 150°C. If the distillation stalls below this, improve your vacuum, do not increase heat.
-
Q3: The product smells "rotten" even for a thiol.
Diagnosis: Presence of
-
The Fix: PMHT has a distinct mercaptan odor, but sharp "rotten egg" notes indicate
degradation. -
Protocol: Sparge the final distilled product with Nitrogen for 30 minutes. This strips the volatile
while leaving the higher-boiling PMHT intact.
Q4: Can I store the purified PMHT on the shelf?
Diagnosis: Oxidative instability.
-
The Fix: No. Tertiary thiols oxidize to disulfides in air.
-
Storage Protocol: Store under an inert atmosphere (Argon/Nitrogen) in a dark container. Add a septum seal to prevent air ingress during sampling.
Part 4: Quality Control (QC) Validation
After distillation, validate purity using these parameters:
-
Refractive Index (
): Expect ~1.4630 – 1.4650. -
Gas Chromatography (GC):
-
Column: Non-polar (e.g., DB-1 or HP-5).
-
Profile: The olefin (impurity) elutes before the thiol. The disulfide (impurity) elutes much later (or not at all).
-
-
Titration: Iodometric titration can quantify the -SH content to confirm it matches the theoretical molecular weight (202.4 g/mol ).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3022051, 2,2,4,6,6-Pentamethyl-4-heptanethiol. Retrieved from [Link]
-
Organic Syntheses (1943). n-Dodecyl Mercaptan (General procedure for high MW mercaptans). Coll. Vol. 2, p. 246.[1] Retrieved from [Link]
Sources
Technical Support Center: Impurity Analysis of Technical Grade tert-Dodecyl Mercaptan (TDM)
Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Topic: Characterization & Impurity Detection in Technical Grade TDM (CAS: 25103-58-6)
Welcome to the TDM Technical Hub
If you are here, you likely encountered a chromatogram that looks like a "hump" rather than a peak, or your polymerization kinetics are drifting due to unknown sulfur species.
Technical grade tert-Dodecyl Mercaptan (TDM) is not a single molecule; it is a complex isomeric mixture derived from the oligomerization of propylene (propylene tetramer) or isobutylene.[1] Because of this, "purity" is a function of functional activity (thiol content) versus inert byproducts (alkenes, disulfides).
This guide prioritizes Standardized ASTM Methodologies and Self-Validating Protocols to help you distinguish between the isomeric matrix and actual impurities.
Module 1: The "Ghost Peak" Phenomenon (Chromatography)
User Query: "I injected TDM into my GC-MS, and instead of a sharp peak, I see a massive, broad cluster that spans several minutes. Is my column overloaded or degraded?"
Technical Diagnosis: This is normal behavior for technical grade TDM. The "cluster" is the Isomer Cloud . TDM consists of dozens of constitutional isomers (differing branching structures of the C12 alkyl chain). Standard non-polar columns (like DB-1 or HP-5) cannot resolve these fully, resulting in a co-eluting envelope.
The Real Issue: The danger is not the hump, but what hides inside or after it.
-
Hydrocarbon Carryover: Unreacted propylene tetramer (C12 alkenes).
-
Oxidation Products: Di-tert-dodecyl disulfide (non-reactive chain terminators).
The Protocol: Selective Detection (GC-SCD) Do not rely solely on FID (Flame Ionization Detector) or MS (Mass Spectrometry) for purity, as the hydrocarbon matrix dominates the signal. You must use Sulfur Chemiluminescence Detection (SCD) to decouple the sulfur species from the carbon matrix.
Step-by-Step Workflow:
-
Method: ASTM D5623 (Sulfur Compounds in Light Petroleum Liquids) [1].
-
Column: 30m x 0.32mm dimethyl polysiloxane (e.g., DB-1).
-
Detector: SCD (Sulfur Chemiluminescence Detector).
-
Validation:
-
Inject a standard of Di-tert-dodecyl disulfide . It will elute significantly later than the TDM thiol hump due to higher boiling point (>200°C).
-
If you see a secondary hump eluting after the main TDM cluster, your sample is oxidized.
-
Figure 1: Dual-channel detection strategy. FID quantifies the matrix (purity relative to feedstock), while SCD isolates sulfur species to detect oxidation.
Module 2: Quantifying "Dead" Sulfur (Disulfides)
User Query: "My GC-SCD shows a pure sulfur profile, but my polymerization reaction is stalling. The stoichiometry seems off."
Technical Diagnosis: GC-SCD tells you total sulfur, but it doesn't easily distinguish between active thiol sulfur (-SH) and inactive disulfide sulfur (-S-S-) if the disulfide peaks are broad or degrade in the injector. You need a "Self-Validating" wet chemistry approach to determine the Mercaptan Number .
The Protocol: Potentiometric Titration (ASTM D3227) This is the definitive method for quantifying active -SH groups. Disulfides do not react with silver nitrate.
The Logic:
Experimental Steps:
-
Reference Standard: ASTM D3227 [2].[5]
-
Solvent: Dissolve TDM in an alcoholic sodium acetate titration solvent (makes the sample conductive).
-
Titrant: 0.01 M Silver Nitrate (
) in isopropanol. -
Electrode: Silver/Silver-Sulfide (
) specific electrode. -
Reaction:
-
Endpoint: A sharp drop in potential (mV) indicates all -SH has reacted.
Troubleshooting the Titration:
-
Issue: No inflection point?
-
Cause: Electrode fouling. The silver sulfide coating can become sluggish in organic heavy matrices.
-
Fix: Polish the electrode with fine abrasive strip and soak in dilute sulfide solution to regenerate the
layer.
-
Module 3: Summary of Impurity Signatures
Use this table to correlate your analytical data with specific impurities.
| Impurity Type | Chemical Origin | Detection Method | Impact on Application |
| C12 Alkenes | Unreacted Propylene Tetramer | GC-FID (Early eluting peaks before TDM hump) | Diluent; lowers effective molecular weight control. |
| TDM Isomers | Expected Product | GC-SCD (Main hump) | Active Chain Transfer Agent (CTA). |
| Disulfides | Oxidation (Air exposure) | GC-SCD (Late eluting) or Titration (Difference) | Inert; causes loss of CTA efficiency. |
| Light Mercaptans | Fragmentation/Feedstock | GC-SCD (Sharp peaks < 5 mins) | High volatility; odor issues; alters kinetics. |
Module 4: The Oxidation Pathway
Understanding how your sample degrades is crucial for storage. TDM oxidizes to Di-tert-dodecyl disulfide upon exposure to air, a reaction catalyzed by trace metals or basic conditions.
Figure 2: Analytical divergence. Titration only sees the active species; SCD sees both. The difference reveals the extent of oxidation.
References
-
ASTM International. (2019).[3] ASTM D5623-19, Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection.[3] West Conshohocken, PA.
-
ASTM International. (2020). ASTM D3227-16(2020), Standard Test Method for (Thiol Mercaptan) Sulfur in Gasoline, Kerosine, Aviation Turbine, and Distillate Fuels (Potentiometric Method). West Conshohocken, PA.
-
Agilent Technologies. (2016). Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623.[2][3][6][7][8][9] Application Note.
Sources
Technical Support Center: Thermal Stability of Thiol-Capped Nanoparticles
Ticket ID: #TS-AuS-THERM-001 Assigned Specialist: Senior Application Scientist, Nanomaterials Division Status: Open Subject: Troubleshooting & Optimizing Thermal Stability of Thiol-Ligand Systems
Diagnostic Hub: Symptom-Based Troubleshooting
Identify your issue below to route to the correct resolution protocol.
User Note: Thiol-gold (Au-S) bonds are dynamic. Unlike covalent C-C bonds, the Au-S bond energy (~45 kcal/mol) allows for surface mobility and desorption at elevated temperatures (
| Symptom | Observation | Root Cause | Recommended Fix |
| Blue Shift / Broadening | UV-Vis peak widens or shifts blue (lower | Ostwald Ripening / Etching. Small particles are dissolving and redepositing onto larger ones; or surface etching by excess thiols. | Protocol B (Silica Shelling) or reduce excess free thiol concentration. |
| Red Shift / Color Change | Solution turns purple/blue/gray; UV-Vis peak shifts red ( | Aggregation. Ligand desorption has exposed the metal core, causing van der Waals attraction and coalescence. | Protocol A (Multidentate Exchange) . Switch to bidentate ligands.[1][2] |
| Precipitation | Visible particulates settle at the bottom. | Complete Ligand Loss. Thermal energy exceeded the desorption activation energy ( | Protocol A + Increase ligand chain length (Steric stabilization). |
| Loss of Function | Particles are stable but do not bind target. | Ligand Burying. Polymer chains have collapsed at high T (e.g., LCST behavior of PEG). | Check solvent compatibility or switch to Zwitterionic Ligands . |
Failure Analysis Logic Flow
Use this logic gate to determine your next experimental step.
Advanced Protocol Optimization
Protocol A: The "Chemical Anchor" (Multidentate Ligand Exchange)
Objective: Replace monodentate thiols (weak anchor) with bidentate dihydrolipoic acid (DHLA) derivatives (strong anchor). Mechanism: The "Chelate Effect." The entropic cost of desorbing two sulfur atoms simultaneously is significantly higher than desorbing one.
Reagents:
-
Au-NPs (Citrate or Monodentate Thiol capped)
-
Bis(p-sulfonatophenyl)phenylphosphine (BSPP) - Optional intermediate
-
DHLA-PEG-OCH3 (Dihydrolipoic acid-polyethylene glycol)
-
Inert Gas (
or )
Step-by-Step Workflow:
-
Pre-Exchange Conditioning:
-
If starting with Citrate-NPs: Add BSPP (1 mg/mL) and stir overnight. This replaces citrate with phosphine, a labile ligand that exchanges easily with thiols.
-
-
Ligand Preparation:
-
Dissolve DHLA-PEG ligand in water/ethanol.
-
Critical Step: Ensure the lipoic acid ring is reduced. If using Lipoic Acid (oxidized form), reduce with
for 30 mins, then neutralize with acetic acid to form DHLA (reduced dithiol).
-
-
The Exchange:
-
Mix Au-NPs with DHLA-ligand (Target ratio: >5000:1 Ligand:NP excess).
-
Purge with
. Oxygen promotes the oxidation of thiols to disulfides, which do not bind gold. -
Incubate at 40°C for 12 hours. Mild heating promotes the desorption of the original ligand, allowing the bidentate ligand to take its place.
-
-
Purification:
-
Centrifuge or use tangential flow filtration (TFF) to remove excess free ligand.
-
Warning: Do not over-wash. Leaving a trace amount of free ligand helps maintain equilibrium.
-
Outcome: Stability increases from ~50°C (Monodentate) to ~90°C (Bidentate) [1, 3].
Protocol B: The "Physical Shield" (Silica Encapsulation)
Objective: Create a porous silica shell that physically prevents core coalescence, allowing thermal stability up to >200°C.
Mechanism: The Stöber method forms a cross-linked silicate network (
Reagents:
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS) – The Primer
-
Sodium Silicate or Tetraethyl orthosilicate (TEOS)
-
Ethanol / Ammonia (
)
Step-by-Step Workflow:
-
Surface Priming (The Vitreophilic Step):
-
Thiol-capped NPs often repel silica. You must render the surface "glass-loving" (vitreophilic).
-
Add MPTMS (
of 1 mM solution) to 10 mL of aqueous Au-NPs. Stir for 4 hours. The silane groups now face the solvent.
-
-
Stöber Growth:
-
Transfer NPs into a 4:1 Ethanol:Water mixture.
-
Add Ammonia (
) to reach pH 10-11. -
Add TEOS dropwise under vigorous stirring.
-
Calculation: Shell thickness depends on TEOS amount. For a 10nm shell on 50nm cores, use approx.
M TEOS.
-
-
Curing:
-
Allow reaction to proceed for 12-24 hours.
-
Wash 3x with Ethanol to remove unreacted silicates.
-
Outcome: Particles become thermally stable to boiling and even calcination temperatures (depending on shell thickness) [4, 5].
Mechanistic FAQs (Tier 3 Support)
Q1: Why do my particles aggregate even when I use long-chain PEG-thiols?
A: Chain length provides steric stability, preventing particles from touching, but it does not strengthen the chemical bond to the gold surface. At high temperatures (
Q2: Does the solvent affect thermal stability? A: Yes. Solvents with high dielectric constants or those containing competing ions (like Phosphate Buffered Saline - PBS) can accelerate desorption. PBS is particularly aggressive because phosphate ions can compete for surface sites, and the high ionic strength compresses the electrical double layer (if relying on charge stabilization). Always perform thermal stress tests in the target buffer, not just water [1].
Q3: What is "Oxidative Desorption" and how do I stop it?
A: This is a common silent killer.
Ligand Binding Thermodynamics Visualization
References
-
Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Journal of Physical Chemistry C. (2015).[6] Demonstrates dye release and PEG desorption at physiological temperatures (42°C).[5][6] 6[2][3][4][6][8][9][10][11]
-
Crystal Growth of Thiol-Stabilized Gold Nanoparticles by Heat-Induced Coalescence. PMC. Reports coalescence of thiol-capped NPs at temperatures as low as 50°C due to ligand desorption.[11] 11[2][12]
-
Multidentate Poly(ethylene glycol) Ligands Provide Colloidal Stability. Journal of the American Chemical Society. (2010).[3] Mattoussi et al. detail the synthesis and superior stability of bidentate (DHLA) ligands. 3
-
Enhanced thermal stability of silica-coated gold nanorods. Biomedical Optics Express. (2012).[4] Confirms silica coating protects nanorods from melting under high-energy laser pulses.[13] 14[2][3][4][6][8][9][10][12]
-
Thermal stability of mesoporous silica-coated gold nanorods. Materials Science. Shows silica shells protect gold cores up to 700°C. 15[15]
-
Gold surfaces and nanoparticles are protected by Au(0)–thiyl species. PNAS. (2016).[8] Discusses the electronic structure of the Au-S interface and implications for stability. 8
Sources
- 1. Are Bidentate Ligands Really Better than Monodentate Ligands For Nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.fsu.edu [chem.fsu.edu]
- 4. Thermal Stability of DNA Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Effect of surface ligands on gold nanocatalysts for CO 2 reduction - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05089J [pubs.rsc.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Growth of Thiol-Stabilized Gold Nanoparticles by Heat-Induced Coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. シリカ被覆金ナノ粒子:表面化学、特性、利点および応用 [sigmaaldrich.com]
- 14. Enhanced thermal stability of silica-coated gold nanorods for photoacoustic imaging and image-guided therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. real.mtak.hu [real.mtak.hu]
Validation & Comparative
n-dodecyl mercaptan vs tert-dodecyl mercaptan chain transfer constant
Technical Comparison: n-Dodecyl Mercaptan (NDM) vs. tert-Dodecyl Mercaptan (TDM)
Executive Summary
In free-radical polymerization, the selection between n-Dodecyl Mercaptan (NDM) and tert-Dodecyl Mercaptan (TDM) is rarely a matter of simple substitution; it is a strategic choice between kinetic velocity and sustained regulation .
-
NDM (Primary Thiol): Acts as a "front-loaded" regulator. It possesses a high Chain Transfer Constant (
), reacting rapidly to suppress molecular weight early in the reaction. It is prone to depletion before high conversion, potentially leading to gelation or uncontrolled branching in the late stages of batch processes. -
TDM (Tertiary Thiol): Acts as a "sustained-release" regulator. Due to steric hindrance and its existence as an isomeric mixture, it exhibits a lower effective
. It survives into high-conversion stages, making it the industry standard for Styrene-Butadiene Rubber (SBR) and Nitrile Rubber (NBR) to prevent crosslinking (gel) at >60% conversion.
Mechanistic Analysis & Structure-Property Relationships
The core difference lies in the sulfur atom's local environment.
-
NDM (
): A linear, primary thiol. The sulfur hydrogen is sterically accessible, leading to rapid hydrogen abstraction by the propagating radical. -
TDM (
Isomers): A complex mixture of highly branched isomers (typically derived from propylene tetramer or isobutylene trimer). The sulfur atom is attached to a tertiary carbon. Steric bulk around the -SH group hinders the approach of the polymer radical, lowering the rate of transfer ( ).
Mechanism of Action (Graphviz Diagram)
The following diagram illustrates the competitive pathway where the Chain Transfer Agent (CTA) intercepts the propagating radical (
Figure 1: Mechanism of chain transfer via hydrogen abstraction. The rate
Quantitative Comparison: Chain Transfer Constants ( )
The Chain Transfer Constant is defined as
- : The CTA is consumed faster than the monomer (MW decreases sharply early on).
- : The CTA is consumed slower than the monomer (MW regulation is uniform).
Table 1: Comparative Values in Common Monomers (at 60°C)
| Monomer System | n-Dodecyl Mercaptan (NDM) | tert-Dodecyl Mercaptan (TDM) | Kinetic Implication |
| Styrene (Bulk) | 15 - 19 | 2 - 4 | NDM depletes rapidly; TDM persists. |
| Styrene (Emulsion) | ~13 - 15 (Apparent) | ~3 - 5 (Apparent) | Diffusion limits NDM slightly; TDM remains slower. |
| PMMA | 0.67 - 0.80 | 0.18 - 0.50 | Both are <1; TDM is much less efficient in acrylics. |
| Vinyl Acetate | ~0.1 | < 0.05 | Very low efficiency for both; high dosing required. |
Critical Note on TDM Data: Unlike NDM, TDM is an isomeric mixture.[1] The "Constant" for TDM is actually an average that drifts. The most reactive isomers in TDM react first, causing the effective
to decrease as conversion progresses. This "tapering" effect is beneficial for maintaining constant regulation in high-conversion rubber processes.
Experimental Protocol: Determination of (Mayo Method)
To validate these constants in your specific system (e.g., a novel API-loaded nanoparticle), you must perform the Mayo Method . This protocol is self-validating because linearity in the final plot confirms the absence of interfering side reactions (like retardations).
Protocol Workflow
Reagents:
-
Monomer (Styrene/MMA): Washed with NaOH to remove inhibitors, dried over
, distilled under reduced pressure. -
Initiator (AIBN): Recrystallized from methanol.
-
CTA (NDM/TDM): Distilled freshly.
Procedure:
-
Preparation: Prepare 5-6 ampoules with a fixed Monomer:Initiator ratio.
-
Dosing: Add CTA to each ampoule in increasing ratios (
ranges from 0 to ). -
Polymerization: Seal under
(freeze-pump-thaw x3). Immerse in a constant temperature bath (e.g., 60°C). -
Termination: Stop reaction at Low Conversion (<5%) to ensure
remains constant. This is the critical validity constraint. -
Analysis: Precipitate polymer, dry, and measure Number Average Molecular Weight (
) via GPC or Membrane Osmometry.
Calculation (The Mayo Equation):
-
Plot
(y-axis) vs. (x-axis). -
Slope =
(Chain Transfer Constant). -
Intercept =
(Inverse degree of polymerization without CTA).
Mayo Method Logic Flow (Graphviz)
Figure 2: The Mayo Method workflow. Adherence to <5% conversion is the primary control point for data validity.
Application Guide: When to Use Which?
The choice dictates the Molecular Weight Distribution (MWD) profile.
Scenario A: n-Dodecyl Mercaptan (NDM)[2]
-
Best for: Styrenics, Acrylics, and batch processes where you need to kill the "high molecular weight tail" immediately.
-
Risk: If the reaction runs long (high conversion), NDM runs out. The system then reverts to producing very high MW polymer, creating a bimodal distribution or "gel spikes."
-
Mitigation: Requires continuous dosing (metered addition) to maintain constant
.
Scenario B: tert-Dodecyl Mercaptan (TDM)[2][3][4][5]
-
Best for: Synthetic Rubber (SBR, NBR, ABS).
-
Why: In emulsion polymerization of butadiene, branching increases with conversion. TDM reacts slowly, preserving its concentration to act as a "scavenger" at 70-80% conversion, preventing the formation of micro-gels that ruin rubber processability.
-
Advantage: Can often be added in a single initial charge (batch) yet still provide regulation late in the reaction.
Selection Decision Matrix
Figure 3: Decision matrix for selecting between NDM and TDM based on process constraints.
References
-
Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999). Polymer Handbook (4th ed.). Wiley-Interscience.
values). -
O'Brien, J. L., & Gornick, F. (1955). Chain Transfer in the Polymerization of Methyl Methacrylate. Journal of the American Chemical Society, 77(18), 4757–4763. (Foundational work on MMA transfer constants).
-
Gugliotta, L. M., et al. (2001). Emulsion polymerization of styrene: Use of n-nonyl mercaptan for molecular weight control.[2] Polymer, 42(19), 8351-8358. (Comparison of primary vs. tertiary mercaptan kinetics in emulsion).
-
Arkema. (2024). Mercaptans as Chain Transfer Agents: Technical Data Sheet. (Industrial data on TDM isomer mixtures and application in SBR).
-
Sakai Chemical Industry. (2024). Chain Transfer Agents Performance Comparison. (Specific comparative data for NDM vs TDM in Styrene and MMA).
Sources
Comparative Guide: Packing Density & Performance of Linear vs. Branched C12 Thiol SAMs
Executive Summary
In the engineering of functionalized surfaces, the choice between linear and branched alkanethiols is a decision between crystalline order and steric fluidity .
Linear C12 thiols (n-dodecanethiol) are the industry standard for creating dense, insulating barriers.[1] They rely on strong inter-chain van der Waals forces to form semi-crystalline lattices (
Branched C12 thiols (e.g., t-dodecanethiol or methyl-branched isomers) introduce steric hindrance either at the headgroup or along the alkyl chain. This disrupts the close-packing resulting in "liquid-like" disordered phases.[1] These SAMs are critical when surface fluidity, spacing for bulky ligands, or lower desorption energies are required.[1]
Structural Mechanics of Assembly
The packing density is governed by the competition between the Au-S binding energy and the inter-chain van der Waals (vdW) forces .
Linear Assembly (n-Dodecanethiol)
-
Mechanism: The linear alkyl chains adopt an all-trans conformation, tilting ~30° from the surface normal to maximize vdW interactions.
-
Result: Formation of a crystalline-like domain with high structural integrity.[1]
Branched Assembly (t-Dodecanethiol / Isomers)
-
Mechanism: Branching (especially at the
-carbon near the sulfur) creates a "cone" of steric bulk. This prevents the chains from approaching the 5 Å distance required for effective vdW locking. -
Result: The chains remain in a gauche-rich, disordered state, resembling a 2D liquid rather than a crystal.[1]
Visualization: Assembly Pathways
Caption: Comparative assembly logic. Linear chains lock into ordered crystals; branched chains are forced into disordered states by steric repulsion.[1]
Quantitative Performance Comparison
The following data aggregates typical values observed on polycrystalline gold and Au(111) surfaces.
| Feature | Linear (n-Dodecanethiol) | Branched (t-Dodecanethiol) | Implication |
| Packing Density | High (~4.5 × 10¹⁴ molecules/cm²) | Moderate/Low (~3.0–3.5 × 10¹⁴) | Linear blocks small ions; Branched is permeable.[1] |
| Molecular Area | 21.6 Ų / molecule | ~28–35 Ų / molecule (Est.)[1] | Branched ligands require more lateral space.[1] |
| Film Thickness | ~1.5 – 1.7 nm | ~1.1 – 1.3 nm | Branched chains "collapse" or tilt significantly.[1] |
| Contact Angle ( | 109° – 112° (Hydrophobic) | 95° – 105° (Variable) | Branched surfaces show higher hysteresis (roughness). |
| Blocking (EIS) | High | Low | Linear is for insulation; Branched for sensing. |
| Thermal Stability | High (Desorbs > 100°C) | Lower (Desorbs < 70°C) | Branched SAMs are easier to exchange/remove.[1] |
Key Insight: The "molecular area" of n-DDT matches the threefold hollow site of Au(111). The branched variants cannot fit this lattice, forcing them into a random distribution that exposes the underlying gold to electrolyte penetration.
Experimental Validation Protocols
To validate the packing density differences in your own lab, use the following self-validating workflows.
Protocol A: Electrochemical Impedance Spectroscopy (EIS)
EIS is the most sensitive method to detect "pinholes" or low packing density.
-
Preparation:
-
Measurement:
-
Electrolyte: 1 mM
/ in 0.1 M . -
Frequency Range: 100 kHz to 0.1 Hz.[1]
-
Bias: Formal potential of the redox probe (
).
-
-
Analysis:
-
Fit to Randles Equivalent Circuit .
-
Pass Criteria (Linear): Charge Transfer Resistance (
) should generally exceed . -
Pass Criteria (Branched):
will be significantly lower, often indistinguishable from diffusion-limited processes if the layer is very fluid.
-
Protocol B: Reductive Desorption (Cyclic Voltammetry)
This quantifies the energy required to strip the monolayer, correlating to stability and density.
-
Setup: 0.5 M KOH solution (degassed with
). -
Sweep: 0 V to -1.4 V vs. Ag/AgCl.[1]
-
Observation:
Visualization: Characterization Workflow
Caption: Dual-stream validation. EIS measures barrier quality (insulation), while Reductive Desorption quantifies molecular coverage.
References
-
Love, J. C., et al. (2005).[1] "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. Link
-
Bain, C. D., et al. (1989).[1] "Formation of Monolayers by the Coadsorption of Thiols on Gold." Journal of the American Chemical Society. Link
-
Porter, M. D., et al. (1987).[1] "Spontaneously Organized Molecular Assemblies. 4. Structural Characterization of n-Alkyl Thiol Monolayers on Gold by Optical Ellipsometry, Infrared Spectroscopy, and Electrochemistry." Journal of the American Chemical Society. Link
-
Dannenberger, O., et al. (1996).[1] "Steric Effects in the Self-Assembly of Alkanethiols on Gold." Langmuir. Link
-
Ulman, A. (1996).[1] "Formation and Structure of Self-Assembled Monolayers." Chemical Reviews. Link
Sources
comparison of DDMAT and tert-dodecyl mercaptan in RAFT control
Technical Comparison Guide: DDMAT vs. Tert-Dodecyl Mercaptan in Polymerization Control
Executive Summary In the landscape of precision polymer synthesis for drug delivery and advanced materials, the choice of molecular weight regulator is binary: Reversible Deactivation Radical Polymerization (RDRP) agents versus Conventional Chain Transfer Agents (CTAs) .
This guide compares DDMAT (a high-performance Trithiocarbonate RAFT agent) against Tert-Dodecyl Mercaptan (TDM) (an industrial standard Thiol CTA). While both regulate molecular weight, they operate on fundamentally opposing mechanisms. DDMAT offers "living" characteristics, narrow dispersity (
Part 1: Mechanistic Divergence
The core difference lies in the reversibility of the chain transfer event.
DDMAT (The RAFT Mechanism)
Chemical Name: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
Class: Trithiocarbonate
Mechanism: Degenerative Chain Transfer.
DDMAT reacts with a propagating radical to form an intermediate radical. This intermediate fragments to release a new re-initiating radical (
Tert-Dodecyl Mercaptan (The Thiol Mechanism)
Chemical Name: Tert-dodecyl mercaptan (isomer mixture) Class: Thiol (Mercaptan) Mechanism: Irreversible Hydrogen Abstraction. TDM donates a hydrogen atom to a propagating radical, permanently "killing" (terminating) that polymer chain. The resulting thiyl radical initiates a new chain. There is no equilibrium; once a chain transfers to TDM, it never grows again.
Visualizing the Pathways
The following diagram contrasts the "Living" cycle of DDMAT against the "Dead-end" pathway of TDM.
Figure 1: Mechanistic comparison. Top (Blue): DDMAT allows chains to toggle between active and dormant states. Bottom (Red): TDM permanently terminates the growing chain via hydrogen transfer.
Part 2: Performance Metrics & Data
For drug development applications (e.g., polymer-drug conjugates, micellar delivery), Dispersity (Đ) and End-Group Fidelity are critical.
| Metric | DDMAT (RAFT Agent) | Tert-Dodecyl Mercaptan (TDM) |
| Control Mechanism | Reversible Addition-Fragmentation | Irreversible Chain Transfer |
| Dispersity ( | Narrow (< 1.15 - 1.25) | Broad (1.5 - 3.0) |
| Molecular Weight vs. Conversion | Linear (Predictable) | Non-linear (Dependent on |
| End-Group Fidelity | High (~95% RAFT end-capped) | Low (Dead H-ends / Thiol-heads) |
| Block Copolymer Ability | Yes (Macro-CTA re-initiation) | No (Chains are dead) |
| Odor | Sulfur/Rotten Egg (Requires removal) | Strong Repulsive Skunk (Requires removal) |
| Typical Application | Precision Nanomedicine, Block Copolymers | Industrial Rubber (SBR), Bulk PMMA |
Why this matters for Drug Development:
-
DDMAT: Allows you to synthesize a hydrophobic block, purify it, and then extend it with a hydrophilic monomer to create a perfect amphiphilic micelle for drug encapsulation.
-
TDM: Cannot perform chain extension. If you use TDM, you get a soup of chains with varying lengths, leading to inconsistent drug release profiles and batch-to-batch variability.
Part 3: Experimental Protocols
The following protocols demonstrate the synthesis of Poly(methyl methacrylate) (PMMA) using both agents to highlight the procedural differences.
Protocol A: Precision Synthesis using DDMAT (RAFT)
Objective: Target Mn = 15,000 g/mol , Low PDI.
Materials:
-
Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitors.
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Anisole (internal standard for NMR).
Stoichiometry: [Monomer]:[DDMAT]:[AIBN] = 150 : 1 : 0.2 Note: Low initiator concentration is vital to suppress termination.
Workflow:
-
Charge: In a Schlenk tube, dissolve DDMAT (36.5 mg, 0.1 mmol) and AIBN (3.2 mg, 0.02 mmol) in MMA (1.5 g, 15 mmol) and Anisole (1.5 mL).
-
Degas (CRITICAL): Perform 4 cycles of freeze-pump-thaw. Oxygen inhibits RAFT and oxidizes the trithiocarbonate.
-
Polymerize: Immerse tube in a pre-heated oil bath at 70°C .
-
Quench: After 6-8 hours (approx. 60% conversion), quench in liquid nitrogen to stop polymerization.
-
Purify: Precipitate into cold hexane. The polymer will be yellow (due to the trithiocarbonate end-group).
-
Analyze: GPC will show a narrow, unimodal peak.
Protocol B: Weight Regulation using TDM (Conventional)
Objective: Reduce Mn to prevent gelation, PDI uncontrolled.
Materials:
Stoichiometry: [Monomer]:[TDM]:[AIBN] = 150 : 0.5 : 0.5 Note: Higher initiator loads are common in conventional FRP.
Workflow:
-
Charge: Mix MMA (1.5 g), TDM (variable based on desired Mw), and AIBN in Toluene.
-
Degas: Nitrogen sparging for 15 minutes (less sensitive than RAFT, but still necessary).
-
Polymerize: Heat to 70°C .
-
Kinetics: The TDM will be consumed rapidly if the Chain Transfer Constant (
) is high ( for thiols in MMA). -
Result: As TDM is depleted, high Mw chains form late in the reaction, broadening the PDI.
-
Analyze: GPC will show a broad peak, potentially with a low-Mw tail.
Part 4: Application Decision Guide
When should a scientist choose DDMAT over TDM?
Figure 2: Decision matrix for selecting the appropriate control agent.
Recommendation:
-
Use DDMAT for: Antibody-drug conjugates (ADCs) linkers, micellar drug delivery systems, surface modification (polymer brushes), and complex architectures (stars/combs).
-
Use TDM for: Viscosity modifiers, industrial scale-up of commodity plastics, and scenarios where "dead" polymer chains are acceptable or preferred to prevent gelation.
References
-
Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562. Link
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][4][10][11][12] Australian Journal of Chemistry, 58(6), 379-410. Link
-
Vandenbergh, J., et al. (2020). Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2.[1][9] Chemical Science, 11, 12829-12841. (Specific study utilizing DDMAT for MMA control). Link
-
Arkema. (n.d.). Tert-Dodecyl Mercaptan (TDM) Technical Data Sheet. Arkema Thiochemicals. (Source for TDM industrial specifications). Link
- Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience. (Foundational text on Chain Transfer Constants and Thiol chemistry).
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- 1. Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. amslaurea.unibo.it [amslaurea.unibo.it]
- 3. thesis.unipd.it [thesis.unipd.it]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. adakem.com [adakem.com]
- 6. Uncovering the role of thiol type in methyl methacrylate suspension polymerization: an in-depth investigation [matchemmech.com]
- 7. arkema.com [arkema.com]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO 2 - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05281G [pubs.rsc.org]
- 10. Chain transfer - Wikipedia [en.wikipedia.org]
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- 12. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Distinguishing 2,2,4,6,6-Pentamethylheptane-4-thiol from its Structural Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. The structural nuances of isomers can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of 2,2,4,6,6-pentamethylheptane-4-thiol and three of its structural isomers: 1-dodecanethiol, dodecane-2-thiol, and tert-dodecanethiol. We will explore how to differentiate these C12H26S isomers using fundamental analytical techniques, supported by experimental and predicted data.
Introduction to the Isomers
This compound is a tertiary thiol characterized by significant steric hindrance around the sulfur atom due to its highly branched structure. To effectively highlight the distinguishing features of this molecule, we will compare it against a primary thiol (1-dodecanethiol), a secondary thiol (dodecane-2-thiol), and a commercially available mixture of tertiary thiol isomers (tert-dodecanethiol). Understanding the structural differences is key to interpreting the analytical data that follows.
-
This compound: A tertiary thiol with a highly branched carbon skeleton.
-
1-Dodecanethiol: A linear primary thiol.
-
Dodecane-2-thiol: A secondary thiol with the thiol group on the second carbon of a linear chain.
-
tert-Dodecanethiol: A mixture of tertiary thiol isomers, providing a general representation of this class.
Distinguishing Isomers with Gas Chromatography (GC)
Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the GC column. The elution order and retention time are critical identifiers.
The Principle of Separation
The boiling point of alkanes and their derivatives is influenced by chain length and branching. Linear alkanes have stronger van der Waals forces and thus higher boiling points than their branched isomers. Consequently, in a non-polar GC column, more branched isomers tend to elute earlier. The polarity of the thiol group can also influence retention, particularly on polar columns.
Predicted and Experimental GC Data
| Compound | Structure Type | Predicted Boiling Point (°C) | Predicted Kovats Retention Index (non-polar column) |
| This compound | Tertiary, Highly Branched | ~218 | ~1450 |
| 1-Dodecanethiol | Primary, Linear | 266-283[1] | 1520[2] |
| Dodecane-2-thiol | Secondary, Linear | ~270[3] | ~1500 |
| tert-Dodecanethiol | Tertiary, Branched (Mixture) | 227-248[4] | Varies (complex chromatogram) |
Causality behind the data: The highly branched structure of this compound results in a more compact, spherical shape with weaker intermolecular forces compared to its linear and less branched isomers. This leads to a lower boiling point and, consequently, a shorter retention time on a non-polar GC column, allowing for a clear distinction from the other isomers. 1-Dodecanethiol, being linear, has the strongest intermolecular forces and thus the highest boiling point and longest retention time. Dodecane-2-thiol falls in between. tert-Dodecanethiol, as a mixture, will likely present a more complex chromatogram with multiple peaks.
Caption: Predicted GC elution order on a non-polar column.
Experimental Protocol: GC-MS Analysis of Thiol Isomers
-
Sample Preparation: Prepare 10 µg/mL solutions of each isomer in a volatile organic solvent like hexane or dichloromethane.[5]
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Injection: Inject 1 µL of the sample in splitless mode.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-300.
Differentiating Isomers with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.
The Principles of NMR Differentiation
The chemical shift, splitting pattern (for ¹H NMR), and the number of unique signals are determined by the molecular structure.
-
¹H NMR: The chemical shift of the thiol proton (-SH) and the protons on carbons adjacent to the sulfur atom are particularly informative. The splitting of these signals by neighboring protons reveals the connectivity of the atoms.
-
¹³C NMR: The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are influenced by the local electronic environment.
Predicted ¹H NMR Data
| Compound | Key ¹H NMR Signals and Splitting Patterns |
| This compound | -SH: singlet, ~1.3-1.6 ppm. -CH₂-: Two distinct signals, likely complex multiplets. -CH(CH₃)₂ and -C(CH₃)₃: Multiple singlets for the methyl groups. |
| 1-Dodecanethiol | -SH: triplet, ~1.25 ppm. -CH₂-S-: triplet of quartets, ~2.51 ppm. -CH₂- chain: complex multiplet, ~1.2-1.4 ppm. -CH₃: triplet, ~0.88 ppm.[3] |
| Dodecane-2-thiol | -SH: doublet, ~1.5 ppm. -CH-S-: multiplet, ~2.7 ppm. -CH₃ (adjacent to S): doublet, ~1.3 ppm. -CH₂- chain: complex multiplet, ~1.2-1.4 ppm. -CH₃ (terminal): triplet, ~0.88 ppm. |
| tert-Dodecanethiol | -SH: singlet, ~1.4-1.7 ppm. Absence of signals for protons on a carbon directly bonded to sulfur. |
Causality behind the data: The absence of protons on the carbon atom bonded to the sulfur in tertiary thiols like this compound and tert-dodecanethiol results in a singlet for the -SH proton. In contrast, the -SH proton of the primary thiol (1-dodecanethiol) is a triplet due to coupling with the adjacent methylene group, and the secondary thiol's (dodecane-2-thiol) -SH is a doublet due to coupling with the adjacent methine proton. The high degree of symmetry in this compound will result in fewer and more distinct signals for the methyl groups compared to the complex overlapping signals of the methylene groups in the linear isomers.
Predicted ¹³C NMR Data
| Compound | Number of Signals | Key ¹³C NMR Chemical Shifts (ppm) |
| This compound | 7 | C-S: ~55-65. Quaternary Cs: ~30-40. -CH₂-: ~50-60. -CH-: ~25-35. -CH₃: ~25-35 (multiple signals). |
| 1-Dodecanethiol | 12 | C-S: ~24. -CH₂- chain: ~22-34. -CH₃: ~14.[6] |
| Dodecane-2-thiol | 12 | C-S: ~35-45. -CH₃ (adjacent to S): ~20-25. -CH₂- chain: ~22-36. -CH₃ (terminal): ~14. |
| tert-Dodecanethiol | Varies (Mixture) | C-S: ~45-55. Absence of a -CH-S- signal. |
Causality behind the data: The number of unique carbon signals directly reflects the symmetry of the molecule. The highly symmetric this compound will have significantly fewer ¹³C signals than its linear isomers. The chemical shift of the carbon atom bonded to the sulfur (C-S) is also diagnostic. It is most downfield in the tertiary thiols due to the greater number of alkyl substituents on that carbon.
Experimental Protocol: NMR Analysis of Thiol Isomers
-
Sample Preparation: Dissolve 5-25 mg of the thiol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For air-sensitive thiols, consider using degassed solvents and sealing the tube under an inert atmosphere.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Differentiating Isomers with Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its elemental composition and structure.
The Principles of Mass Spectrometric Differentiation
In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner. The fragmentation pattern is a fingerprint of the molecule's structure. Key fragmentation pathways for alkanethiols include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.
-
Loss of H₂S: Elimination of a hydrogen sulfide molecule.
-
Alkyl chain fragmentation: A series of losses of CₙH₂ₙ₊₁ fragments.
Predicted Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 202 (low abundance) | 57 [C(CH₃)₃]⁺ (likely base peak), 145 [M-C(CH₃)₃]⁺, 113 [M-C(CH₃)₃-S]⁺ |
| 1-Dodecanethiol | 202 | 43, 55, 41 (base peak)[2] |
| Dodecane-2-thiol | 202 | 43, 57, 61 [CH₃CH=SH]⁺ |
| tert-Dodecanethiol | 202 (very low or absent) | 57 [C(CH₃)₃]⁺ (likely base peak), various other alkyl fragments depending on the specific isomer. |
Causality behind the data: The highly branched structure of this compound leads to facile alpha-cleavage, resulting in the formation of the very stable tert-butyl cation (m/z 57), which is expected to be the base peak. The molecular ion is likely to be weak or absent. In contrast, the linear isomers will show fragmentation patterns characteristic of straight-chain alkanes, with a series of peaks separated by 14 Da (CH₂). The secondary thiol, dodecane-2-thiol, will also show a characteristic fragment at m/z 61 from cleavage alpha to the sulfur.
Caption: Dominant fragmentation pathways for the thiol isomers.
Conclusion
The differentiation of this compound from its structural isomers is readily achievable through a combination of standard analytical techniques. Gas chromatography provides a clear separation based on boiling point differences arising from molecular branching. ¹H and ¹³C NMR spectroscopy offer unambiguous structural elucidation through unique chemical shifts, splitting patterns, and the number of signals, all of which are direct consequences of the distinct molecular symmetries and electronic environments of the isomers. Finally, mass spectrometry reveals characteristic fragmentation patterns that serve as a molecular fingerprint, with the highly branched tertiary thiol showing a dominant fragment corresponding to a stable carbocation. By understanding the principles behind each technique and how they relate to molecular structure, researchers can confidently identify and characterize these and other isomeric compounds.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8195, 1-Dodecanethiol" PubChem, [Link].
-
LookChem. "Dodecane-2-thiol" LookChem, [Link].
-
U.S. Environmental Protection Agency. "tert-Dodecanethiol Properties" EPA CompTox Chemicals Dashboard, [Link].
-
CAS Common Chemistry. "1-Dodecanethiol" CAS, [Link].
-
University of Cambridge. "NMR Sample Preparation Guidelines" Department of Biochemistry, 2011, [Link].
-
Cheméo. "Chemical Properties of 1-Dodecanethiol (CAS 112-55-0)" Cheméo, [Link].
-
ACS Publications. "Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis" ACS Macro Letters, 2026, [Link].
-
National Center for Biotechnology Information. "Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis" PubMed Central, 2026, [Link].
-
The Royal Society of Chemistry. "Simultaneous Detection of Small Molecule Thiols with a Simple 19F NMR Platform" RSC Publishing, [Link].
-
University of Leicester. "How to Prepare Samples for NMR" Department of Chemistry, [Link].
-
National Institute of Standards and Technology. "1-Dodecanethiol" NIST Chemistry WebBook, [Link].
-
National Center for Biotechnology Information. "Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation" PubMed Central, [Link].
-
iChemical. "tert-dodecanethiol, CAS No. 25103-58-6" iChemical, [Link].
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SpectraBase. "1-Dodecanethiol - Optional[13C NMR] - Chemical Shifts" SpectraBase, [Link].
-
PubChemLite. "Dodecane-2-thiol (C12H26S)" PubChemLite, [Link].
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ResearchGate. "NMR spectra of (a) the as-received 1-dodecanethiol used for the reaction and (b) the dodecyldisulfide product found after reacting 1-dodecanethiol solution with bismuth powder." ResearchGate, [Link].
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National Institute of Standards and Technology. "dodecane-2-thiol" NIST Chemistry WebBook, [Link].
-
ResearchGate. "GC-MS analysis of thiols from air: what are options to concentrate sapmple?" ResearchGate, 2018, [Link].
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ResearchGate. "Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method" ResearchGate, 2025, [Link].
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ACS Publications. "Dodecanethiol-Stabilized Platinum Nanoparticles Obtained by a Two-Phase Method: Synthesis, Characterization, Mechanism of Formation, and Electrocatalytic Properties" Chemistry of Materials, 2009, [Link].
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NP-MRD. "13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0183644)" Natural Products Magnetic Resonance Database, [Link].
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National Institute of Standards and Technology. "1-Dodecanethiol" NIST Chemistry WebBook, [Link].
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RSC Publishing. "Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR" The Royal Society of Chemistry, 2024, [Link].
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SpectraBase. "1-Dodecanethiol - Optional[13C NMR] - Spectrum" SpectraBase, [Link].
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ResearchGate. "1H NMR spectra of dodecanethiol (DT) and dodecanethiol-functionalized silver nanoparticles (DT-Ag NPs)" ResearchGate, [Link].
-
ResearchGate. "How stable is 1-Dodecanethiol?" ResearchGate, 2020, [Link].
-
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-
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-
PubChem. "2,2,4,6,6-Pentamethyl-4-heptanethiol" PubChem, [Link].
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Safety Operating Guide
Personal protective equipment for handling 2,2,4,6,6-Pentamethylheptane-4-thiol
Executive Summary & Risk Context
2,2,4,6,6-Pentamethylheptane-4-thiol (often a primary component of tert-dodecyl mercaptan isomers) presents a dual-threat profile in the laboratory: biological sensitization and extreme olfactory disruption .
While its acute toxicity is moderate compared to lower molecular weight thiols, its high lipophilicity allows for rapid skin absorption. Furthermore, the odor threshold is in the parts-per-billion (ppb) range. A minor containment breach does not just pose a safety risk; it constitutes an operational failure that can trigger building evacuations and false gas leak alarms.
This guide prioritizes "Odor Containment as Safety," operating on the principle that if you can smell it, your PPE or engineering controls have already failed.
Hazard Profile & Physicochemical Data
Understanding the molecule's physical behavior is the first step in selecting the correct PPE.
| Property | Value / Classification | Operational Implication |
| CAS Number | 1633-77-8 (Isomer specific) | Use for exact SDS retrieval. |
| Physical State | Colorless Liquid | Low viscosity; spreads easily on surfaces. |
| Flash Point | ~90°C (194°F) | Combustible. Ground all transfer equipment. |
| Odor Threshold | < 0.1 ppm (Stench) | Critical: Olfactory fatigue occurs rapidly. Do not rely on smell to detect ongoing exposure. |
| Skin Hazard | Sensitizer (Cat 1B), Irritant | Repeated exposure induces allergic dermatitis. |
| Aquatic Toxicity | Chronic Category 1 | Zero-drain disposal policy. |
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. The following matrix is calibrated for zero-permeation handling.
Hand Protection Strategy
Thiols are notorious for permeating standard nitrile gloves over time.
-
Recommendation: Double-gloving with specific material layering.
-
Inner Glove: 4-mil Nitrile (Tactility).
-
Outer Glove: 5-8 mil Nitrile (Splash protection) OR Silver Shield/Laminate (Immersion).
| Task | Recommended Glove Configuration | Breakthrough Time |
| General Handling (Weighing, Transfer) | Double Nitrile: High-dexterity inner + Standard outer. Change outer glove every 30 mins or immediately upon splash. | ~30-60 mins (Nitrile) |
| Synthesis / Reaction Setup | Laminate/Barrier: Ansell Barrier® or Silver Shield® liners under heavy nitrile. | > 480 mins |
| Spill Cleanup | Viton or Butyl Rubber: Heavy gauge gauntlet style. | > 480 mins |
Respiratory & Body Protection[1]
-
Primary Engineering Control: All work MUST be performed in a certified chemical fume hood with a face velocity of 80-100 fpm.
-
Respiratory Backup: If work must occur outside a hood (e.g., waste transport), use a half-face respirator with Organic Vapor (OV) cartridges.
-
Body: Standard cotton lab coat. If handling >100mL, add a chemical-resistant apron (Tyvek or PVC) to prevent clothing saturation, which renders the wearer a "walking odor source."
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting appropriate PPE based on procedural volume and risk factors.
Operational Handling Protocol
Objective: Prevent the release of thiol vapors into the laboratory atmosphere.
-
Preparation (The "Bleach Trap"):
-
Before opening the reagent bottle, prepare a 10% Sodium Hypochlorite (Bleach) solution in a wide-mouth beaker inside the hood.
-
Why: This is your immediate decontamination station for pipette tips, syringes, and gloves.
-
-
Transfer Techniques:
-
Avoid Pouring: Pouring increases surface area and vapor generation.
-
Use Syringes: Use a gas-tight syringe with a long needle to withdraw liquid through a septum.
-
Positive Pressure: If the bottle does not have a septum, use a slight positive pressure of Nitrogen to push the liquid into the syringe/cannula, rather than pulling a vacuum which can volatilize the thiol.
-
-
Immediate Quenching:
-
Any disposable item (pipette tip, Kimwipe) that touches the thiol must be immediately submerged in the bleach bath prepared in Step 1.
-
Do NOT throw thiol-contaminated waste directly into a solid waste bin; it will off-gas and contaminate the room.
-
Decontamination & Disposal: The Oxidation Strategy[2][3][4]
Thiols cannot be disposed of directly without treatment due to their odor.[1][2][3] We utilize Oxidative Deodorization to convert the volatile thiol into non-volatile sulfonates.
The Chemistry of Decontamination
Note: Partial oxidation can lead to disulfides (R-S-S-R), which are still odorous. Excess bleach is required to drive the reaction to the sulfonate.Waste Treatment Workflow
Figure 2: Step-by-step oxidative decontamination workflow for liquid waste and glassware.
Step-by-Step Disposal Procedure
-
Collect: Place all liquid waste into a dedicated container inside the fume hood.
-
Oxidize: Slowly add commercial bleach (approx. 5-10% NaOCl) to the waste.
-
Ratio: Use at least 50mL of bleach per 1mL of thiol.
-
Caution: The reaction is exothermic. Add slowly to prevent splashing.
-
-
Soak: Let the mixture stand for 2-4 hours (or overnight).
-
Verify: Carefully waft (using proper technique) to check for thiol odor. If odor persists, add more bleach.
-
Finalize: Once the odor is gone, the solution consists largely of sulfonates and excess bleach. Label as "Oxidized Thiol Waste" and dispose of according to local EHS regulations (usually aqueous waste).
Emergency Response: Spills
Scenario: You drop a 100mL bottle of this compound outside the hood.
-
Evacuate: Immediate area. The smell will likely trigger alarm/panic.
-
Communicate: Inform colleagues that it is a chemical odor, not a gas leak.
-
PPE Up: Don OV-Respirator, Goggles, and Laminate/Butyl gloves.
-
Contain: Use absorbent pads (vermiculite or spill pillows) to encircle the spill.
-
Neutralize In-Situ: Pour dilute bleach (or a specific thiol-neutralizing spill kit agent) over the absorbent pads.
-
Warning: Do not use bleach on large spills if the thiol is mixed with acids (generates Chlorine gas) or amines (generates Chloramines). If unsure, use simple absorbents first, then treat the pads in a fume hood.
-
-
Cleanup: Double-bag all waste in heavy-duty hazardous waste bags. Seal tightly.
References
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: tert-dodecyl mercaptan. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
